Product packaging for Perfluorooctyl phosphate(Cat. No.:CAS No. 57678-01-0)

Perfluorooctyl phosphate

Cat. No.: B142134
CAS No.: 57678-01-0
M. Wt: 444.08 g/mol
InChI Key: FZTRDYSPWWJCOF-UHFFFAOYSA-N
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Description

Overview of Per- and Polyfluoroalkyl Substances (PFAS)

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse class of synthetic organofluorine chemicals that have been in commercial production since the 1940s and 1950s. itrcweb.orgservice.gov.uk The defining feature of these compounds is the extremely strong carbon-fluorine bond, which imparts properties such as thermal stability and resistance to degradation. rsc.org This has made them valuable in a wide array of industrial and consumer products, including non-stick cookware, water-resistant fabrics, and firefighting foams. rsc.org

However, the same chemical stability that makes them commercially useful also results in their extreme persistence in the environment, earning them the moniker "forever chemicals". nih.gov Consequently, PFAS are now widespread global contaminants, detected in environmental media such as water, soil, and air, as well as in the tissues of wildlife and humans. rsc.orgnih.gov The presence of certain PFAS, like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), in the environment is a result of direct industrial use and release, as well as the breakdown of larger, more complex PFAS molecules known as precursors. nih.gov Two primary manufacturing methods have historically been used to produce PFAS: electrochemical fluorination (ECF) and fluorotelomerization. itrcweb.orgnih.gov

Classification and Significance of Polyfluoroalkyl Phosphate (B84403) Esters (PAPs) as Precursor Compounds

Within the broad category of PFAS, polyfluoroalkyl phosphate esters (PAPs) are a significant subclass. acs.orgdiva-portal.org PAPs are classified as polyfluoroalkyl substances because they contain both fully fluorinated (perfluoroalkyl) parts and non-fluorinated parts in their chemical structure. wa.gov They are categorized as mono-, di-, or triesters based on the number of polyfluoroalkyl chains attached to a central phosphate group (monoPAPs, diPAPs, and triPAPs). mst.dkeurofins.se

The primary environmental significance of PAPs is their role as "precursor compounds." nih.gov This means that while not being as persistent as some other PFAS, they can undergo biological or chemical degradation in the environment to form highly stable and well-studied perfluoroalkyl carboxylic acids (PFCAs). diva-portal.orgnih.gov PAPs are used in various commercial applications, including as greaseproofing agents for food-contact paper and in personal care products and coatings. eurofins.senih.gov Their use has identified them as a major source of PFAAs in environments such as wastewater treatment plants (WWTPs), where they can be biodegraded, and in indoor dust from consumer products. acs.orgdiva-portal.org

Specific Context of Perfluorooctyl Phosphate within PAPs Chemistry

This compound is a specific type of PAP characterized by an eight-carbon perfluorinated chain. The term typically refers to compounds like 1H,1H,2H,2H-perfluorooctyl phosphate monoester (6:2 monoPAP) or, more commonly in environmental studies, bis(1H,1H,2H,2H-perfluorodecyl) phosphate, also known as 8:2 diPAP. nih.govaccustandard.com The "8:2" nomenclature signifies the structure: an eight-carbon perfluorinated chain (C₈F₁₇) connected to a two-carbon non-fluorinated ethyl group (-CH₂CH₂-), which is then linked to the phosphate ester. nih.gov

The key concern with 8:2 diPAP is its established role as a precursor to perfluorooctanoic acid (PFOA) through biotransformation. nih.govresearchgate.net Studies have shown that the microbial breakdown of 8:2 diPAP in soil is a slow process, with an estimated half-life exceeding 1000 days, ultimately yielding PFOA as a primary degradation product. nih.gov This slow transformation indicates that 8:2 diPAP can act as a long-term, gradual source of PFOA contamination in the environment. The compound has been detected in various environmental samples, including river water and sediments, highlighting its relevance in environmental science. wa.govnih.gov

Historical Development of Fluorotelomer-Based Technologies and Their Environmental Implications

Fluorotelomerization was developed in the 1970s as an alternative manufacturing process to electrochemical fluorination for producing perfluoroalkyl substances. itrcweb.org3fff.co.uk The process involves reacting a perfluoroalkyl iodide, which acts as a "telogen," with tetrafluoroethylene (B6358150) (TFE), the "taxogen," to create a mixture of longer perfluoroalkyl iodides. nih.gov These intermediates are then used to synthesize a range of fluorotelomer-based products, including fluorotelomer alcohols (FTOHs), which are the essential building blocks for surfactants and polymers like PAPs. nih.govdiva-portal.org

Historically, fluorotelomer-based products contained a mix of chain lengths, including the eight-carbon versions that are precursors to long-chain PFCAs like PFOA. 3fff.co.uktaylorandfrancis.com The widespread application of these products—in textiles, aqueous film-forming foams (AFFF), and particularly in food-contact paper—has resulted in the release of these precursor compounds into the environment. eurofins.se3fff.co.ukoup.com The environmental implication is significant: consumer and industrial products containing fluorotelomer-based compounds such as this compound become long-term sources of persistent PFAAs. rsc.org As these products are disposed of in landfills or enter wastewater streams, the precursor PAPs slowly degrade, contributing to the widespread environmental burden of "forever chemicals" like PFOA. diva-portal.orgacs.org

Research Rationale and Academic Objectives

The primary rationale for the scientific study of this compound and other PAPs stems from their role as indirect yet significant sources of highly persistent PFAAs. nih.govdiva-portal.org Understanding these precursors is critical for a complete picture of environmental PFAS contamination.

Key academic and research objectives include:

Elucidating Biotransformation Pathways: A central goal is to map the specific metabolic and degradation pathways of PAPs. epa.gov This involves identifying the intermediate compounds formed during breakdown and the final persistent products, such as PFOA from 8:2 diPAP. nih.govnih.gov Research also investigates how environmental conditions, like the presence of specific microbial communities, affect the rate and outcome of this transformation. acs.org

Quantifying Environmental Contribution: Researchers aim to quantify the extent to which PAPs contribute to the total environmental load of PFCAs. diva-portal.org This knowledge is essential for creating accurate environmental models and risk assessments, as direct measurement of PFCAs alone would underestimate the total potential contamination. archives.gov

Improving Analytical Detection: A continuing objective is the development and refinement of analytical techniques to accurately detect and measure low concentrations of PAPs and their numerous transformation products in complex matrices like soil, sludge, and biological tissues. nih.govmdpi.com

Informing Regulation and Remediation: Ultimately, the knowledge gained from studying precursors like this compound provides a scientific basis for more comprehensive environmental regulations that account for the entire life cycle of PFAS. nih.govepa.gov This research helps identify major contamination sources and pathways, guiding effective remediation strategies and policies aimed at reducing human and environmental exposure. unh.edu

Data Tables

Table 1: Classification of Selected Per- and Polyfluoroalkyl Substances (PFAS) This table provides a simplified hierarchy of environmentally relevant PFAS, placing this compound in context.

ClassSubclassGroup/Compound FamilySpecific ExampleAcronym
Per- and Polyfluoroalkyl Substances Polyfluoroalkyl SubstancesPolyfluoroalkyl Phosphate Esters (PAPs)bis[2-(perfluorooctyl)ethyl] phosphate8:2 diPAP
mono[2-(perfluorooctyl)ethyl] phosphate8:2 monoPAP
Perfluoroalkyl SubstancesPerfluoroalkyl Carboxylic Acids (PFCAs)Perfluorooctanoic AcidPFOA
Perfluoroalkyl Sulfonic Acids (PFSAs)Perfluorooctane Sulfonic AcidPFOS

Table 2: Simplified Biotransformation of 8:2 diPAP in Aerobic Soil This table outlines the degradation pathway from the precursor 8:2 diPAP to its terminal, persistent end-product.

Precursor CompoundKey IntermediatesTerminal Degradation Product
8:2 diPAP (bis[2-(perfluorooctyl)ethyl] phosphate)8:2 monoPAP, 8:2 Fluorotelomer Alcohol (FTOH)Perfluorooctanoic Acid (PFOA)

Source: Based on findings from biotransformation studies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F13O4P B142134 Perfluorooctyl phosphate CAS No. 57678-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTRDYSPWWJCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2OP(=O)(OH)2, C8H6F13O4P
Record name Perfluorooctyl phosphate
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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DSSTOX Substance ID

DTXSID90558000
Record name 6:2 Fluorotelomer phosphate monoester
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Molecular Weight

444.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57678-01-0
Record name Mono[2-(perfluorohexyl)ethyl] phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57678-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6:2 Fluorotelomer phosphate monoester
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Record name 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1-(dihydrogen phosphate)
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Environmental Occurrence and Global Distribution of Polyfluoroalkyl Phosphate Esters

Anthropogenic Sources and Release Pathways

The environmental presence of perfluorooctyl phosphate (B84403) and related PAPs is a direct result of human industrial and commercial activities. These compounds are not naturally occurring and are introduced into the environment through several key pathways.

Industrial facilities that manufacture or utilize PAPs are a primary source of their release into the environment. Discharges can occur through wastewater effluents from these plants. Wastewater treatment plants (WWTPs) receive a complex mixture of chemicals from domestic and industrial sources. While modern WWTPs are effective at removing many conventional pollutants, they are not specifically designed to eliminate persistent compounds like perfluorooctyl phosphate.

In fact, WWTPs can act as a secondary source of certain perfluoroalkyl acids (PFAAs). Precursor compounds, such as polyfluoroalkyl phosphate esters, can undergo transformation during the wastewater treatment process, leading to the formation of more stable PFAAs like perfluorooctanoic acid (PFOA). iwaponline.com Studies have shown that concentrations of some PFAS can even be higher in the effluent than in the influent of a WWTP, suggesting the breakdown of precursors like PAPs during treatment. stowa.nl

The pulp and paper industries, in particular, have been identified as users of PAPs, and their wastewater discharges can contribute to the environmental load of these substances. stowa.nlnih.gov

This compound and other PAPs are utilized to impart water and oil repellency to a variety of consumer products. This includes food contact materials, such as paper and paperboard, as well as textiles used in clothing, upholstery, and carpets. researchgate.netnih.gov The release of these compounds from treated materials can occur throughout the product's lifecycle, from manufacturing and use to disposal.

For instance, textiles treated with PAPs can release these chemicals into wash water during laundering, which then enters the wastewater stream. Similarly, the degradation and disposal of treated paper products in landfills can lead to the leaching of this compound into landfill leachate, which can contaminate groundwater and surface water if not properly contained and treated. The estimated annual emissions of PFAS from food packaging alone are significant, highlighting the diffuse nature of this source. nih.gov Research has detected various PFAS, including precursors, in a high percentage of consumer products marketed as water or stain-resistant. nih.govcec.org

Aqueous film-forming foams (AFFFs) are highly effective fire suppressants used to combat flammable liquid fires, particularly at military bases, airports, and firefighter training facilities. upnorthnewswi.com Historically, these foams contained significant quantities of per- and polyfluoroalkyl substances, including precursors that can degrade to form persistent PFAAs. mdpi.com While legacy formulations were often associated with perfluorooctane (B1214571) sulfonate (PFOS), the complex mixture in AFFFs also included other PFAS. researchgate.net

The release of AFFFs during training exercises, equipment testing, and emergency responses has led to significant contamination of soil and groundwater at these sites. upnorthnewswi.comcswab.org this compound and other PAPs can be components of these complex AFFF mixtures or their environmental breakdown products. Once in the environment, these compounds can be transported over long distances, contaminating water resources far from the original source of the spill. nih.gov The presence of PAPs and their transformation products in groundwater at AFFF-impacted sites is a critical concern for drinking water safety. cswab.org

Detection and Concentrations in Environmental Matrices

The persistence and mobility of this compound have resulted in its detection in various environmental systems worldwide. Analytical methods have advanced to allow for the quantification of these compounds at low concentrations.

This compound and related PAPs are frequently detected in aquatic environments. Their presence in surface waters, such as rivers and lakes, is often linked to discharges from WWTPs and runoff from contaminated sites. stowa.nl Groundwater contamination is a major concern, especially in areas with a history of AFFF use or industrial activity. nih.gov

Studies of AFFF-impacted groundwater have identified a multitude of PFAS, including those derived from both electrochemical fluorination (ECF) and fluorotelomer processes. cswab.org Research has also documented the presence of perfluorooctane sulfonamidoethanol-based phosphate (SAmPAP) diester, a type of PAP, in marine sediments, indicating that these compounds can accumulate in marine ecosystems. mdpi.com

The following table presents a summary of PFAS concentrations, including precursors like PAPs, found in various aquatic environments.

Environmental MatrixCompound/ClassConcentration RangeLocation
Surface Water RunoffΣ15 PFAS (PFOS dominant)25,000 - 54,000 ng/LNear firefighting training site
Baltic Sea WaterPFOS5 - 6 ng/LNikuviken bay
Groundwater-fed LakePFHxS74 ± 6.5 ng/LAshumet Pond, USA
Groundwater-fed LakePFOS50 ± 4.1 ng/LAshumet Pond, USA
Groundwater-fed LakePFOA29 ± 2.8 ng/LAshumet Pond, USA

This table is generated based on data from multiple sources and is for illustrative purposes. nih.govresearchgate.net

Soils and biosolids are significant sinks for this compound and other PFAS. The land application of biosolids, the solid organic matter recovered from wastewater treatment, is a common practice for soil amendment and fertilization. However, since many PFAS, particularly long-chain compounds, tend to adsorb to solids, biosolids can be highly enriched with these chemicals. frontiersin.org

When these biosolids are applied to agricultural land, the PFAS they contain can contaminate the soil. nih.gov From the soil, these compounds can be taken up by plants or leach into groundwater, creating a pathway for human and ecological exposure. Studies have consistently detected a range of PFAS in biosolids from WWTPs globally. awa.asn.au Perfluorophosphonic acids (PFPAs), another class of organophosphorus PFAS, have been detected in 100% of biosolid samples in some studies. frontiersin.org Heat drying of biosolids has been shown in some cases to increase the concentration of fluorotelomer phosphate diesters (diPAPs), which include this compound diesters. rsc.org

The table below summarizes findings on PFAS concentrations in biosolids.

LocationCompound/ClassConcentration Range (dry weight)
AustraliaΣ9 PFAS5.2 - 150 ng/g
United StatesTotal detectable PFAS160,000 ± 46,000 ng/kg
China (Hong Kong)PFOS (primary sludge)up to 7,304 ng/g
South KoreaPFOSup to 1,200 ng/g
United KingdomΣ9 PFAS99 - 231 µg/kg

This table is generated based on data from multiple sources and is for illustrative purposes. frontiersin.orgawa.asn.au

Atmospheric Presence and Long-Range Transport

The atmospheric transport of PFAS is a critical pathway for their global distribution, enabling their presence in remote regions far from direct industrial sources. researchgate.netpublish.csiro.au Volatile PFAS precursors, including certain polyfluoroalkyl phosphate esters, are known to be transported over long distances in the atmosphere. mst.dkfrontiersin.org These compounds can then undergo transformation in the atmosphere, contributing to the deposition of more persistent PFAS like perfluorooctanoic acid (PFOA) in distant environments. frontiersin.org

Evidence for the long-range atmospheric transport of PFAS is well-documented, with their detection in the Arctic and Antarctic. frontiersin.orgcanada.ca This transport is facilitated by the volatility of certain PFAS precursors. mst.dkfrontiersin.org While the general long-range atmospheric transport of PFAS precursors is established, specific atmospheric concentration data for this compound and other individual PAPs are limited in the currently available scientific literature. However, studies have detected other PFAS compounds in the atmosphere at various locations. For instance, a study in central Europe detected total concentrations of ΣPFCAs ranging from 0.03 to 2.08 pg m⁻³ and ΣPFSAs from 0.02 to 0.85 pg m⁻³. nih.gov Air mass backward trajectory analysis from this study indicated that the highest concentrations of PFASs were mainly from continental areas, supporting the concept of long-range atmospheric transport. nih.gov

The presence of even low concentrations of these precursor compounds in the atmosphere is significant, as they can act as a continual source of more stable and potentially toxic PFAS to ecosystems worldwide.

Indoor Environments (Household Dust, Indoor Air)

Indoor environments have been identified as significant reservoirs for polyfluoroalkyl phosphate esters, with household dust being a primary matrix of exposure. Current time information in Nyong-et-Kellé, CM. Numerous studies have documented the ubiquitous presence of PAPs in homes across the globe, indicating widespread use of products containing these compounds.

Research has shown that PAPs, including monoPAPs and diPAPs, are frequently detected in household dust, often at levels exceeding those of other PFAS classes like PFAAs. Current time information in Nyong-et-Kellé, CM.diva-portal.org A comprehensive worldwide study of household dust from eight countries revealed significant differences in PAP concentrations between nations, with the highest levels found in Japan and the lowest in Nepal. Current time information in Nyong-et-Kellé, CM. This suggests that consumer product composition and usage patterns play a crucial role in determining indoor exposure levels.

The following table summarizes the median concentrations of monoPAPs and diPAPs found in household dust from various countries as reported in a key study.

CountryMedian monoPAPs (ng/g)Median diPAPs (ng/g)
Japan1023692
Canada--
Faroe Islands--
Sweden--
Greece--
Spain--
Nepal3.73.6
Australia--
Data from Eriksson and Kärrman, 2015. Current time information in Nyong-et-Kellé, CM. Note: Specific median values for all countries were not provided in the abstract.

Further research has highlighted the prevalence of diPAPs in indoor dust. A study of homes in North Carolina and fire stations across the United States and Canada found that di-polyfluoroalkyl phosphoric acid esters (diPAPs) were among the most prevalent PFAS in dust samples, with median concentrations of approximately 100 ng/g or greater. acs.org Specifically, 6:2 diPAP was found to be significantly higher in dust from fire stations compared to homes. acs.org

The presence of PAPs in indoor air has also been investigated, with studies showing that these compounds can be found in airborne dust. An analysis of dust collected from air conditioning filters in both campus buildings and homes found that diPAPs accounted for over 90% of the total PFAS detected. mdpi.com This indicates that inhalation of indoor air and dust is a potential pathway for human exposure to these compounds.

The consistent detection of polyfluoroalkyl phosphate esters in indoor environments underscores the importance of consumer products as a source of these contaminants in daily life.

Environmental Fate and Biogeochemical Transformation of Perfluorooctyl Phosphate Precursors

Biodegradation Pathways of Polyfluoroalkyl Phosphate (B84403) Esters

The microbial transformation of PAPs is a key process in the environmental fate of these compounds, leading to the formation of stable and mobile PFAAs. This transformation primarily occurs through a multi-step process initiated by microbial activity in various environmental compartments such as soil, sediment, and wastewater treatment plants.

The initial step in the biodegradation of PAPs is the microbial hydrolysis of the phosphate ester bonds. This process is mediated by microorganisms and results in the cleavage of the phosphate group from the fluorinated alkyl chains, yielding fluorotelomer alcohols (FTOHs). nih.govnih.gov For instance, polyfluoroalkyl phosphate diesters (diPAPs) are known to break down into monosubstituted PAPs (monoPAPs), which are then further hydrolyzed to FTOHs. nih.gov Studies have shown that this initial hydrolysis is a critical gateway to the subsequent degradation pathways that form more persistent PFAS compounds. nih.govresearchgate.net This transformation has been observed in various environments, including aerobic soil and activated sludge. nih.govacs.org

Following their formation, FTOHs undergo further microbial transformation. The primary pathway for FTOH degradation is oxidation, which converts them into perfluoroalkyl carboxylates (PFCAs). nih.govrsc.org This process often proceeds through a beta-oxidation-like mechanism. nih.gov For example, 8:2 FTOH is a well-studied compound that biodegrades to form perfluorooctanoic acid (PFOA) and, to a lesser extent, perfluorononanoic acid (PFNA) and other shorter-chain PFCAs. nih.govresearchgate.net Similarly, the biodegradation of 6:2 diPAP in aerobic soil has been shown to yield 5:3 fluorotelomer carboxylic acid (5:3 acid), perfluoropentanoic acid (PFPeA), and perfluorohexanoic acid (PFHxA). nih.govresearchgate.net The end products of these biodegradation pathways are typically stable PFCAs, which are of significant environmental concern due to their persistence, bioaccumulation potential, and toxicity. riwa-rijn.orgresearchgate.net While the formation of PFCAs is the dominant pathway, the potential for transformation to perfluoroalkyl sulfonates (PFSAs) from certain precursors also exists under specific conditions.

Precursor CompoundIntermediate ProductFinal Transformation ProductsEnvironment
6:2 diPAP6:2 FTOH5:3 FTCA, PFPeA, PFHxAAerobic Soil
8:2 diPAP8:2 FTOHPFOAAerobic Soil

The rate and extent of PAP biotransformation are significantly influenced by various environmental conditions. Aerobic conditions generally favor the degradation of these precursors. researchgate.netacs.org For example, the biotransformation of 6:2 diPAP and 8:2 diPAP has been extensively studied in aerobic soil environments. nih.gov The half-life of these compounds can vary dramatically depending on their chemical structure and the surrounding environmental matrix. In one study, the apparent half-life (DT50) for the biotransformation of 6:2 diPAP in aerobic soil was estimated to be 12 days, whereas for 8:2 diPAP it was over 1000 days, highlighting the impact of the perfluoroalkyl chain length on degradation rates. nih.gov Soil properties, such as organic matter content and microbial community composition, also play a crucial role. Sorption to soil particles can reduce the bioavailability of PAPs, potentially slowing down their microbial degradation. researchgate.net

CompoundApparent Half-Life (DT50)Environmental Condition
6:2 diPAP12 daysAerobic Soil
8:2 diPAP>1000 daysAerobic Soil

Abiotic Degradation Mechanisms

In addition to microbial processes, abiotic mechanisms can also contribute to the transformation of polyfluoroalkyl phosphate precursors in the environment. These processes include chemical hydrolysis and photo-oxidation.

The phosphate ester bonds in PAPs can undergo abiotic hydrolysis, a chemical reaction with water that results in the cleavage of the bond. This process can be influenced by factors such as pH. acs.org While microbial action is a primary driver for the initial breakdown of PAPs to FTOHs, chemical hydrolysis can also contribute to this transformation, particularly under certain environmental conditions. nih.govresearchgate.net For instance, studies have noted that some monoPAPs are unstable in various solvents and can quickly hydrolyze to form FTOHs, suggesting that abiotic hydrolysis can be a significant transformation pathway. nih.gov

Photo-oxidation, a degradation process initiated by light, can play a role in the transformation of PAPs and their intermediate products, FTOHs, in both aquatic and atmospheric environments. In aqueous systems, FTOHs can undergo photolysis to form PFCAs, a process that can be promoted by the presence of nitrate (B79036) and hydroxyl radicals. rsc.org In the atmosphere, volatile FTOHs can be transported over long distances and undergo oxidation initiated by hydroxyl radicals, leading to the formation of PFCAs. rsc.orgacs.org This atmospheric degradation pathway is considered a significant source of PFCAs in remote regions, contributing to their global distribution. acs.orgwikipedia.org The efficiency of photo-oxidation can be influenced by various factors, including the presence of other atmospheric components and meteorological conditions. rsc.org

Persistence and Environmental Stability of Degradation Products

Perfluorooctyl phosphate precursors, such as fluorotelomer alcohols, undergo biotransformation in the environment, leading to the formation of highly persistent degradation products, most notably perfluoroalkyl carboxylic acids (PFCAs). turi.org Among these, perfluorooctanoic acid (PFOA) is a key and well-studied terminal degradation product. turi.org

The remarkable persistence of PFCAs in the environment is attributed to the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. nih.govmdpi.comeuropa.eu This bond strength makes these compounds highly resistant to natural degradation processes, including chemical, biological, and thermal degradation. nih.govmdpi.com Consequently, they are often referred to as "forever chemicals." mdpi.com

Long-chain PFCAs, in particular, are recognized for their extreme persistence and bioaccumulative potential. wikipedia.orgipen.org They are found ubiquitously in various environmental compartments, including water, soil, and wildlife, even in remote regions like the Arctic. ipen.orgpops.int This widespread distribution is an indicator of their potential for long-range environmental transport. ipen.orgpops.int The estimated half-life of PFOA in water systems is approximately 92 years, highlighting its profound stability. mdpi.com

The degradation of precursors to these stable end-products can occur through various pathways. For instance, perfluoroalkyl phosphinic acids (PFPiAs) with a perfluorooctyl chain can be metabolized to PFOA. turi.org This biotransformation involves the cleavage of the C-P bond, releasing 1H-perfluoroalkanes which are then oxidized to form a PFCA with one less perfluorinated carbon. turi.org While some degradation of long-chain PFCAs has been demonstrated in laboratory settings, these conditions are not typically representative of the natural environment. pops.int The degradation process of PFOA itself often involves the removal of CF2 units, leading to the formation of shorter-chain PFCAs, which are also persistent. mdpi.comresearchgate.net

Sorption and Partitioning Dynamics in Complex Environmental Media

The movement and distribution of this compound degradation products in the environment are largely governed by their sorption and partitioning behavior in complex media such as soil and sediment. This behavior is influenced by a combination of the physicochemical properties of the compounds and the characteristics of the environmental matrix.

Mechanisms of Sorption: The primary mechanisms controlling the sorption of PFCAs like PFOA are hydrophobic and electrostatic interactions. tuwien.atmdpi.com The perfluorinated carbon chain of these molecules is hydrophobic, while the carboxylic acid head group is hydrophilic and typically carries a negative charge at ambient environmental pH. publish.csiro.au

Hydrophobic Interactions: The hydrophobic tail of PFCAs tends to associate with organic matter in soil and sediment. tuwien.atpublish.csiro.au Consequently, a positive correlation is often observed between the sorption of these compounds and the organic carbon content of the soil or sediment. nih.govusgs.gov

Electrostatic Interactions: As most soils and sediments have a net negative charge, there is generally an electrostatic repulsion with the anionic headgroup of PFCAs. publish.csiro.au However, the presence of positively charged sites on minerals (like aluminum and iron oxides) can lead to electrostatic attraction. publish.csiro.aujcu.edu.au Solution chemistry, such as pH and the presence of cations (e.g., Ca2+), can also influence electrostatic interactions. diva-portal.orgresearchgate.net Lower pH can increase sorption by making mineral surfaces more positively charged, while cations can bridge the negative charges between the PFCA headgroup and the soil/sediment surface. diva-portal.orgresearchgate.net

Factors Influencing Sorption and Partitioning:

Chain Length: The length of the perfluorinated carbon chain is a dominant factor. Longer-chain PFCAs exhibit stronger sorption due to increased hydrophobicity. publish.csiro.auresearchgate.netacs.orgresearchgate.net Each additional CF2 moiety generally increases the partition coefficient. publish.csiro.au

Functional Group: The nature of the hydrophilic headgroup also plays a role. Perfluoroalkyl sulfonates (PFSAs) tend to sorb more strongly to sediments than their PFCA counterparts with the same chain length. publish.csiro.auacs.org

Soil/Sediment Properties: The organic carbon content is a key factor, with higher organic carbon leading to greater sorption. nih.govusgs.gov The mineral composition, particularly the presence of iron and aluminum oxides, and the clay content also influence sorption. usgs.govjcu.edu.au

Solution Chemistry: pH, ionic strength, and the concentration of divalent cations in the surrounding water can significantly affect the sorption behavior of PFCAs. diva-portal.orgresearchgate.netdigitellinc.com

Sorption Coefficients: The partitioning of a compound between the solid (soil/sediment) and liquid (water) phases is quantified by the solid-liquid distribution coefficient (Kd). When normalized to the fraction of organic carbon in the solid phase, this is expressed as the organic carbon-water (B12546825) partition coefficient (Koc). The sorption behavior can often be described by mathematical models such as the linear and Freundlich isotherms. nih.govdiva-portal.orgnih.gov

Below are tables summarizing research findings on the sorption coefficients of PFOA and other related perfluorinated compounds in various environmental media.

Sorption Coefficients of PFOA in Soil

Soil TypeOrganic Carbon Content (%)Kd (mL/g)Koc (mL/g)Reference
Various soilsVariable2.2 - 3896 nih.gov
Tropical soilsVariable-- jcu.edu.au

Partition Coefficients of Various PFCs in Sediment

CompoundSediment Typelog Koc (cm³/g)Reference
PFOAVarious2.4 ± 0.12 nih.gov
PFOSVarious3.7 ± 0.56 nih.gov
PFOSAVarious4.1 ± 0.35 nih.gov

Bioaccumulation and Trophic Transfer in Ecological Systems

Uptake and Internal Distribution in Aquatic Organisms

The primary route for the uptake of PFAS in aquatic life is through exposure to contaminated water and sediments, with dietary intake also playing a role. Once absorbed, these compounds can be distributed to various tissues within the organism.

Bioaccumulation in Algae and Invertebrates

Algae, as primary producers, form the base of many aquatic food webs and can accumulate PFAS from the surrounding water. Studies on various PFAS compounds have shown that bioaccumulation in algae is possible, with bioconcentration factors (BCFs) indicating their potential to be transferred to higher trophic levels. For instance, research on the marine algae Chlorella sp. demonstrated BCFs for PFOA to be between 82 and 200, confirming bioaccumulation. While specific data for perfluorooctyl phosphate (B84403) is limited, the general principles of PFAS uptake by algae are applicable.

Aquatic invertebrates, which include a wide range of organisms such as mussels, snails, and worms, also exhibit bioaccumulation of PFAS. Their feeding mechanisms and direct contact with contaminated sediment and water contribute to the uptake of these compounds. For example, green mussels (Perna viridis) have been shown to accumulate various PFAS, leading to oxidative stress and DNA damage. While direct studies on perfluorooctyl phosphate in these organisms are not abundant, the bioaccumulative nature of related PFAS suggests a similar potential. In a study of freshwater benthic macroinvertebrates, worms (Lumbriculus variegatus) showed significantly higher bioaccumulation of various PFAS compared to mussels and snails, with bioaccumulation factors (BAFs) and biota-sediment accumulation factors (BSAFs) being one to two orders of magnitude higher.

Accumulation in Fish Tissues (Muscle, Liver, Blood)

In fish, this compound and other PFAS compounds tend to accumulate in protein-rich tissues rather than fatty tissues, a characteristic that distinguishes them from many other persistent organic pollutants. The highest concentrations are typically found in the blood, liver, and to a lesser extent, the muscle tissue.

The liver is a primary organ for the storage of PFAS. Studies on various fish species have consistently shown that liver concentrations of PFAS are significantly higher than those in muscle tissue. For example, in one study, PFOA concentrations in the liver and blood of fish were found to be significantly higher than in the muscle tissue. Another study on European carp (B13450389) (Cyprinus carpio) revealed that the highest concentrations of PFOA were found in the gallbladder, liver, and kidney, which is likely due to enterohepatic circulation.

Blood is a major transport medium for PFAS within the body, and consequently, often exhibits high concentrations of these compounds. The binding of PFAS to proteins in the blood facilitates their distribution to other organs. Research has indicated a close correlation between the levels of PFAS in muscle tissue, liver, and blood.

Muscle tissue, being the primary part of the fish consumed by humans, is of particular interest for risk assessment. While PFAS concentrations in muscle are generally lower than in the liver and blood, the significant muscle mass of a fish can still represent a substantial reservoir of these compounds.

Distribution of Perfluorooctanoic Acid (PFOA) in Fish Tissues

This table summarizes findings on the relative concentrations of PFOA in different fish tissues from various studies. Note that concentrations can vary significantly based on species, exposure levels, and environmental conditions.

TissueRelative ConcentrationKey FindingsReferences
LiverHighConsidered a major storage organ for PFAS. Concentrations are consistently and significantly higher than in muscle tissue. researchgate.net researchgate.netnih.gov
BloodHighActs as a primary transport medium for PFAS, leading to elevated concentrations. Levels are closely correlated with those in the liver and muscle. researchgate.net researchgate.net
Gallbladder/KidneyHighHigh concentrations are attributed to enterohepatic circulation and excretory functions. nih.gov nih.gov
MuscleLow to ModerateConcentrations are significantly lower than in the liver and blood, but still a significant reservoir due to the total muscle mass. researchgate.net researchgate.netnih.gov

Accumulation in Terrestrial Biota (e.g., soil invertebrates)

The transfer of this compound to terrestrial ecosystems can occur through various pathways, including the application of contaminated sludge to agricultural land and irrigation with contaminated water. Soil invertebrates, such as earthworms, play a crucial role in soil ecosystems and can accumulate PFAS from the soil.

The bioaccumulation potential of PFAS in terrestrial organisms is generally considered to be higher than in aquatic species. This is because aquatic organisms can excrete water-soluble PFAS like PFOA through their gills, a pathway not available to terrestrial organisms. Consequently, for most terrestrial life, elimination of these compounds primarily occurs through urine.

Mechanisms Governing Bioaccumulation Potential

The extent to which this compound and other PFAS bioaccumulate is governed by several molecular and physiological factors.

Protein Binding Affinity

A key mechanism influencing the bioaccumulation and internal distribution of PFAS is their strong affinity for binding to proteins. Unlike many other persistent pollutants that are lipophilic (fat-loving), PFAS are proteinophilic, meaning they preferentially bind to proteins in the blood, such as serum albumin, and in organs like the liver.

This binding to proteins affects the transport, distribution, and elimination of PFAS in organisms. The strength of this binding can vary among different PFAS compounds and across different species. The interaction with proteins is a primary reason for the observed accumulation of PFAS in the blood and liver of fish and other wildlife.

Influence of Perfluorinated Carbon Chain Length

The length of the perfluorinated carbon chain is a critical determinant of the bioaccumulative potential of PFAS. Generally, as the carbon chain length increases, so does the potential for bioaccumulation. Long-chain PFAS, such as those with seven or more carbons for PFCAs, tend to be more bioaccumulative than their short-chain counterparts.

This trend is attributed to several factors. Longer-chain PFAS are generally less water-soluble and have a greater affinity for binding to proteins and other biological molecules. This leads to slower elimination rates and, consequently, higher bioaccumulation. For instance, studies have shown a positive correlation between the bioaccumulation factor and the perfluoroalkyl chain length for PFCAs and PFSAs with six or more perfluorinated carbons. Conversely, short-chain PFAS are more water-soluble and are generally eliminated from the body more quickly, resulting in lower bioaccumulation potential.

Impact of Carbon Chain Length on PFAS Bioaccumulation

This table illustrates the general relationship between the perfluorinated carbon chain length of PFAS and their bioaccumulation potential, based on scientific research.

Carbon Chain LengthBioaccumulation PotentialKey CharacteristicsReferences
Short-chain (e.g., < C7 for PFCAs)LowerHigher water solubility, faster elimination rates, and generally not considered bioaccumulative according to regulatory criteria. acs.org acs.org
Long-chain (e.g., ≥ C7 for PFCAs)HigherLower water solubility, stronger protein binding affinity, slower elimination rates, leading to greater bioaccumulation. acs.org Positive trend in bioaccumulation factors with increasing chain length. acs.org acs.org

Contribution of Precursor Biotransformation to Bioaccumulation Levels

Microbial communities in environments such as soil and activated sludge have demonstrated the capability to biotransform 8:2 diPAP. The primary degradation step involves the cleavage of the phosphate ester linkage, which results in the formation of 8:2 fluorotelomer alcohol (8:2 FTOH). This intermediate is then further metabolized to PFOA and other PFCAs. For instance, in aerobic soil, the primary breakdown product of 8:2 diPAP has been identified as PFOA nih.gov. Studies have shown that after an incubation period of 112 days, 2.1% of the initial 8:2 diPAP was transformed into PFOA nih.gov.

In aquatic organisms, the biotransformation of 8:2 diPAP has been observed in various species, leading to the accumulation of several metabolites. A study on mussels (Mytilus galloprovincialis) exposed to 8:2 diPAP revealed the presence of phase I metabolites including 8:2 fluorotelomer carboxylic acid (8:2 FTCA), 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), 7:3 fluorotelomer carboxylic acid (7:3 FTCA), PFOA, and perfluoroheptanoic acid (PFHpA). The total biotransformation rate in mussels was calculated to be 0.304 mol% relative to the 8:2 diPAP concentration after 72 hours oup.com.

Fish have also been shown to metabolize 8:2 diPAP. In a dietary exposure study with gilt-head bream (Sparus aurata), 8:2 diPAP was found to accumulate in various tissues, and several transformation products were identified, including 8:2 FTCA, 8:2 FTUCA, 7:3 FTCA, and PFOA nih.gov. Notably, PFOA was found at the highest concentrations in the bile, with levels up to 3.7 ng/g detected in the brain, indicating that exposure to PAPs can be an indirect source of PFCA exposure in fish nih.gov.

The following interactive data table summarizes the tissue distribution of 8:2 diPAP and its key metabolites in gilt-head bream.

Tissue/BiofluidAccumulated Compounds
Liver8:2 diPAP, 8:2 FTCA, PFOA
Plasma8:2 diPAP, 8:2 FTCA, PFOA
Gills8:2 diPAP, 8:2 FTCA, PFOA
Brain8:2 diPAP, PFOA
BilePFOA (highest concentration)

This table is based on findings from a study on gilt-head bream exposed to 8:2 diPAP in their diet nih.gov.

Biomagnification Across Food Web Trophic Levels

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. For this compound and its precursors, the potential for biomagnification is a significant concern for ecosystem health. The biotransformation of precursors like 8:2 diPAP into persistent compounds such as PFOA plays a crucial role in their trophic transfer and magnification.

While direct trophic magnification factors (TMFs) for this compound itself are not widely reported, studies on its precursors and transformation products provide valuable insights. A TMF greater than 1 indicates that a substance is biomagnifying. Research in a St. Lawrence River food web reported a low TMF for 6:2 polyfluoroalkyl phosphate diester (6:2 diPAP) of 0.09, suggesting it does not biomagnify fosan.org. In contrast, long-chain PFCAs (C10–C13) and perfluorooctane (B1214571) sulfonate (PFOS) were found to be very bioaccumulative and biomagnifying in the same food web fosan.org.

The biotransformation of precursors within organisms can lead to an apparent biomagnification of the resulting persistent products. For example, while a precursor like 8:2 diPAP may not show a high TMF, its conversion to the more persistent PFOA within an organism contributes to the PFOA body burden, which can then be transferred to predators. This process can lead to higher concentrations of PFOA at higher trophic levels than would be expected from direct environmental exposure alone.

The following interactive data table presents Trophic Magnification Factors (TMFs) for selected per- and polyfluoroalkyl substances (PFAS) from a study on a St. Lawrence River food web.

CompoundTrophic Magnification Factor (TMF)Biomagnification Potential
6:2 diPAP0.09No
PFOABiodilutedNo
PFOS>1Yes
C10-C13 PFCAs>1Yes
Perfluorodecane sulfonate>1Yes
Perfluorooctane sulfonamide>1Yes

This table is based on findings from a comprehensive study of a St. Lawrence River food web fosan.orgresearchgate.net. "Biodiluted" indicates that the concentration of the substance decreases with increasing trophic level.

Human Exposure Assessment and Biomonitoring Studies

Characterization of Exposure Routes

Diet is recognized as a major pathway for human exposure to a range of PFAS. nih.gov Contamination can occur through the bioaccumulation of these substances in food webs or through the migration of compounds from food packaging materials. nih.govoup.com

Food: Seafood, in particular, has been identified as a significant source of dietary PFAS exposure. nih.govnih.gov Studies have detected high levels of polyfluoroalkyl phosphate (B84403) diesters (diPAPs) in fish and other food items that were packaged in PAP-coated materials. oup.com Research on retail foods has shown the presence of various perfluorocompounds (PFCs) in items such as fish, shellfish, crustaceans, and organ meats like liver. researchgate.net For instance, one UK study found the highest total PFC concentration of 63 µg/kg in an eel sample. researchgate.net

Drinking Water: Contaminated drinking water is another primary route of exposure, especially for populations living near industrial facilities or sites where aqueous film-forming foams (AFFF) have been used. nih.govnih.gov While studies often focus on legacy compounds like PFOA and PFOS, precursor compounds can also be present. The contribution of drinking water to total PFAS intake becomes significant at concentrations around 40 ng/L and can dominate exposure at higher levels. coastalcarolinariverwatch.org

The indoor environment can be a significant source of exposure to PFAS, including volatile precursors like fluorotelomer alcohols (FTOHs) and non-volatile compounds found in dust. nih.govoup.com These substances are released from a wide array of consumer products, such as carpets, upholstery, and electronics.

Ingestion of Dust: Household dust can act as a reservoir for PFAS, including PAPs. nih.gov Studies have confirmed the worldwide presence of PAPs in household dust. nih.gov Inadvertent ingestion of this contaminated dust, particularly by toddlers and young children who have more hand-to-mouth contact, is a recognized exposure pathway. nih.govnih.gov For the general population, dust ingestion and contact with consumer products are considered likely significant sources of direct exposure to precursor compounds. nih.gov

Dermal absorption is an increasingly recognized pathway for PFAS exposure, although it has been studied less extensively than dietary intake. nih.govresearchgate.net Many consumer products that come into direct and prolonged contact with the skin contain PFAS. nih.govepa.gov

Recent research indicates that PAPs are among the predominant PFAS measured on human hands. epa.gov This finding suggests that direct contact with consumer goods treated with PAPs, or with dust containing these compounds, leads to their presence on the skin. A significant positive correlation has been observed between PAPs on hand wipes and serum levels of their degradation products, PFOS and PFOA. epa.gov

Products with the potential for dermal exposure include:

Cosmetics and Personal Care Products: Items such as sunscreen, foundation, and lotions can contain PFAS. nih.govepa.gov

Waterproof and Stain-Resistant Textiles: Clothing and upholstery treated with PFAS can lead to skin contact. epa.govtheguardian.com

Electronics: The use of PFAS in electronic products could create potential for dermal exposure. epa.gov

While dermal absorption rates for many PFAS are still being researched, studies using lab-grown human tissue have shown that these chemicals can be absorbed through the skin in substantial amounts, suggesting this route could be a significant source of exposure. theguardian.com

Workers in certain industries may experience higher levels of PFAS exposure compared to the general population. nih.govcdc.gov Occupational exposure is primarily attributed to the inhalation of PFAS-containing aerosols and vapors and the ingestion of contaminated dust in the workplace. nih.gov

Key industries and occupations with elevated exposure risk include:

Fluorochemical Manufacturing: Workers directly involved in the production of PFAS have historically shown the highest body burdens. cdc.govnih.gov

Industries Using PFAS Products: Sectors that manufacture or apply PFAS-based products, such as textile and carpet manufacturing, are also at risk. nih.govnih.gov

Ski Wax Technicians: The use of high-fluorine ski waxes can lead to significant exposure. cdc.gov

Studies have found that workers with high cumulative workplace exposure can have significantly higher serum levels of PFAS like PFOS compared to those without occupational exposure. nih.govresearchgate.net While much of the occupational research has focused on legacy PFAS, workers in facilities producing or using PAPs would be expected to have direct exposure to these specific precursors.

Biomonitoring of Perfluorooctyl Phosphate Metabolites in Human Populations

Biomonitoring involves measuring chemicals or their metabolites in human biological samples to assess exposure. Due to their widespread use and persistence, various PFAS, including precursors and their terminal degradation products, have been detected in human populations globally. fupress.netnih.gov

The detection of PFAS in human samples provides the strongest evidence of direct exposure. nih.gov While most large-scale biomonitoring campaigns have focused on PFAAs like PFOA and PFOS, analytical methods have advanced to allow for the detection of a wider range of PFAS, including precursors like PAPs. nih.gov

Analytical Methods: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for analyzing PFAS in biological matrices such as blood, serum, and urine. researchgate.netresearchgate.net This technique allows for the separation and quantification of various PFAS compounds, even at very low concentrations. researchgate.net

Findings in Human Samples:

Serum and Plasma: Studies have confirmed the presence of PAPs in pooled human serum, underscoring the importance of including these precursors in exposure assessments. coastalcarolinariverwatch.org A 2012 study analyzing human plasma samples from Germany and whole blood from China specifically tested for 52 different PFAS, including PAPs. publish.csiro.au

Metabolites: The presence of PFAAs in blood is not only due to direct exposure but also from the in-vivo biotransformation of precursor compounds. nih.gov For example, PAPs can be metabolized to form perfluorinated carboxylic acids (PFCAs). coastalcarolinariverwatch.org Metabolomic studies have identified various molecules, particularly lipids, that are associated with serum levels of PFOS and PFOA, which are known metabolites of broader perfluorooctyl-based precursors. nih.gov

Longitudinal Trends in Human Body Burdens

Studies monitoring human exposure to this compound, often referred to in the scientific literature as perfluorooctanoic acid (PFOA), have documented significant changes in the body burdens of this compound over time. Large-scale biomonitoring programs in various countries have been instrumental in tracking these trends, which generally show a decline in PFOA concentrations in the general population since the early 2000s.

This downward trend is largely attributed to the phase-out of PFOA production by major manufacturers in the United States and other countries. For instance, data from the U.S. National Health and Nutrition Examination Survey (NHANES) has been pivotal in demonstrating this decline. nih.gov A study analyzing NHANES data from 1999 to 2008 found a significant decrease in serum concentrations of PFOA. researchgate.net More recent analyses of NHANES data from 2003-2004 to 2017-2018 have confirmed these continued reductions. nih.gov

Table 1: Longitudinal Trends of PFOA Serum Concentrations in the U.S. Population (NHANES)

Year Geometric Mean Concentration (ng/mL)
1999-2000 5.2
2003-2004 3.9
2005-2006 3.0
2007-2008 2.5
2009-2010 2.1
2011-2012 1.9
2013-2014 1.6
2015-2016 1.5
2017-2018 1.4

Data is illustrative and based on general trends reported in NHANES studies.

Maternal-Fetal and Lactational Transfer Dynamics

A significant route of human exposure to PFOA, particularly for fetuses and infants, is through maternal transfer during pregnancy and lactation. researchgate.net Biomonitoring studies have consistently detected PFOA in maternal blood, umbilical cord blood, amniotic fluid, and breast milk, confirming its ability to cross the placental barrier and be excreted into breast milk. mdpi.comresearchgate.net

Maternal-Fetal Transfer:

The transfer of PFOA from the mother to the fetus during gestation is a well-documented phenomenon. mdpi.com Studies have shown a high correlation between PFOA concentrations in maternal serum and cord blood. nih.govnih.gov The efficiency of this transplacental transfer can be influenced by the physicochemical properties of the PFOA molecule, such as its carbon chain length and functional group. mdpi.comnih.gov Some research suggests that certain transport proteins in the placenta may play a role in the transfer of PFOA. mdpi.com

A Spanish birth cohort study found that median PFOA concentrations in maternal plasma (2.85 ng/mL) and serum (2.97 ng/mL) were higher than in cord serum (1.90 ng/mL). nih.gov The study calculated a maternal plasma to cord serum ratio of 1.37, indicating a significant but not complete transfer of PFOA to the fetus. nih.gov

Lactational Transfer:

Following birth, breastfeeding is a primary pathway for PFOA exposure in infants. nih.govvalleybreastfeeding.org PFOA is readily transferred from maternal serum to breast milk. nih.gov The concentrations of PFOA in breast milk are generally lower than those in maternal serum. nih.gov For example, one study reported a median PFOA concentration of 1.264 x 10³ ng/L in maternal serum, while the median concentration in corresponding milk samples was 121 ng/L. nih.gov

The transfer efficiency of PFOA into breast milk can vary. A study of a highly exposed cohort in Ronneby, Sweden, found that the median transfer efficiencies for PFOA were higher than for other perfluoroalkyl sulfonic acids. nih.gov Despite the presence of PFOA in breast milk, the benefits of breastfeeding are generally considered to outweigh the risks associated with this exposure.

Table 2: PFOA Concentrations in Matched Maternal and Infant Samples

Sample Matrix Median Concentration Range
Maternal Serum (ng/L) 1,264 -
Breast Milk (ng/L) 121 -
Cord Serum (ng/mL) 1.90 -
Maternal Plasma (ng/mL) 2.85 -

Data compiled from various studies and may not be directly comparable due to different cohorts and methodologies. nih.govnih.gov

Toxicological Investigations and Health Outcomes Associated with Perfluorooctyl Phosphate Metabolites

General Principles of PFAS Toxicity Mechanisms

The toxicity of PFAS is complex and can be influenced by multiple molecular pathways. A primary mechanism involves the activation of nuclear receptors, which leads to downstream changes in gene expression and cellular function. These interactions are highly dependent on the specific chemical structure of the PFAS congener.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation and Related Pathways

A key molecular initiating event for the toxicity of many PFAS is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and homeostasis. nih.gov PFAAs are structurally similar to fatty acids, allowing them to bind to and activate PPARα. nih.gov This activation has been demonstrated for legacy compounds like PFOA and PFOS as well as for some of their replacements. nih.govoup.comnih.gov

Upon activation by a PFAA ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction initiates the transcription of genes involved in fatty acid transport, beta-oxidation, and peroxisome proliferation, particularly in the liver. oup.com While PPARα activation accounts for a significant portion of the gene regulation changes induced by PFOA, other PPARα-independent pathways are also involved. nih.govmdpi.com Studies in mice have shown that PFOA and PFOS can activate mouse PPARα and, to a lesser extent, human PPARα. nih.govoup.com The activation of PPARα is linked to various health effects observed in animal studies, including hepatomegaly (liver enlargement), altered lipid profiles, and developmental toxicity. nih.govoup.com For instance, the postnatal lethality observed in mice from gestational exposure to PFOA was prevented in PPARα-knockout mice, highlighting the receptor's critical role in mediating this toxic effect. oup.com

Considerations for Comparative Toxicity Across PFAS Congeners

The toxicological potency of PFAS compounds is not uniform; it varies significantly based on their chemical structure, particularly the length of their fluorinated carbon chain and the nature of their functional group.

Carbon Chain Length: Generally, toxicity and bioaccumulation potential increase with the length of the carbon chain. frontiersin.org Long-chain PFAS, typically defined as having seven or more carbons, are associated with more severe adverse health outcomes. researchgate.net Studies evaluating perfluoroalkyl carboxylic acids (PFCAs) have shown that mitochondrial toxicity increases with chain length, with significant effects observed for PFCAs containing seven or more carbons. nih.govnih.gov Similarly, the activation of PPARα is positively correlated with carbon chain length up to nine carbons. oup.com Short-chain PFAS are often excreted more rapidly but their environmental persistence means there is still potential for high exposure. frontiersin.org

Functional Group: The functional headgroup also influences toxicological activity. Research comparing PFAAs has found that carboxylates (like PFOA) are generally stronger activators of both mouse and human PPARα than sulfonates (like PFOS). oup.com However, in developmental neurotoxicity screening using zebrafish, sulfonic acid aliphatic PFAS showed a correlation between increasing carbon chain length and chemical potency, a trend not observed for developmental toxicity. researchgate.net This indicates that the influence of the functional group may be specific to the toxicological endpoint being measured.

PFAS CongenerCarbon Chain LengthFunctional GroupRelative PPARα Activation PotencyGeneral Toxicity Trend
Perfluorobutanoic acid (PFBA)4CarboxylateLowLower toxicity and bioaccumulation. frontiersin.org
Perfluorohexanoic acid (PFHxA)6CarboxylateLow to ModerateLower toxicity compared to long-chain PFAS. researchgate.netnih.gov
Perfluorooctanoic acid (PFOA)8CarboxylateHighAssociated with numerous adverse health effects. researchgate.net
Perfluorononanoic acid (PFNA)9CarboxylateVery HighPotent PPARα activator. oup.com
Perfluorobutane sulfonate (PFBS)4SulfonateLowLower bioaccumulation than long-chain sulfonates. researchgate.net
Perfluorohexane sulfonate (PFHxS)6SulfonateModeratePersistent with noted developmental effects. nih.gov
Perfluorooctane (B1214571) sulfonate (PFOS)8SulfonateHigh (but generally lower than PFOA)Associated with numerous adverse health effects. nih.govoup.com

Developmental and Reproductive Toxicology Research

Exposure to PFAS metabolites, particularly during critical developmental windows, is linked to a range of adverse reproductive and developmental outcomes in both animal models and human epidemiological studies. These chemicals can cross the placental barrier, exposing the fetus directly, and are also found in breast milk. nih.govmdpi.comnih.gov

Impact on Fertility and Reproductive Health

PFAS exposure has been associated with impaired fertility and adverse outcomes for the reproductive systems of both males and females. inovifertility.com

Female Reproductive Health: Epidemiological studies have linked higher blood levels of PFOA and PFOS with reduced female fertility. nih.govresearchgate.net A meta-analysis found that PFOA exposure was positively associated with infertility, while both PFOA and PFOS were negatively associated with the odds of becoming pregnant per menstrual cycle. nih.gov PFAS exposure has also been linked to conditions that affect fertility, such as polycystic ovary syndrome (PCOS) and endometriosis. mdpi.comfupress.netresearcher.life In some studies, PFAS have been detected in follicular fluid, suggesting a direct impact on the ovarian environment. fupress.net

Male Reproductive Health: In males, PFAS exposure has been associated with negative impacts on semen quality and reproductive hormone levels. mdpi.comresearchgate.net Studies have reported associations between higher PFAS concentrations and reduced sperm concentration, motility, and normal morphology. nih.govfrontiersin.org For instance, one study found a 35% decline in normal sperm production in men with the highest concentrations of PFOS compared to those with the lowest. frontiersin.org Exposure to PFOA and PFOS has also been linked to lower testosterone (B1683101) levels. mdpi.comnih.gov

Health OutcomeAssociated PFAS Metabolite(s)Summary of Research FindingsCitations
Female InfertilityPFOA, PFOSIncreased PFOA exposure is associated with higher odds of infertility; both PFOA and PFOS are linked to a longer time to pregnancy. nih.govresearchgate.net
Endometriosis/PCOSMultiple PFASPFAS exposure is moderately associated with increased odds of infertility related to PCOS and endometriosis. mdpi.comfupress.netresearcher.life
Altered Menstrual CyclesPFOA, PFOSFindings are inconsistent, but some studies report associations with irregular menstrual cycles. mdpi.comfupress.net
Reduced Semen QualityPFOA, PFOS, PFNA, PFDAAssociated with decreased sperm concentration, motility, and normal morphology, as well as increased DNA fragmentation. mdpi.comresearchgate.netnih.govfrontiersin.org
Altered Male HormonesPFOA, PFOSAssociated with lower total and free testosterone levels. mdpi.comnih.gov

Effects on Offspring Viability and Postnatal Growth

In utero exposure to PFAS metabolites can have significant consequences for fetal viability and growth patterns after birth.

Fetal and Neonatal Viability: Animal studies have demonstrated that gestational exposure to high doses of PFAS can lead to developmental toxicity and reduced offspring survival. ucdavis.edu In humans, some studies have reported weakly to moderately increased odds of miscarriage with higher PFOA levels and preterm birth with higher PFOS levels. mdpi.comresearcher.life

Birth Weight and Postnatal Growth: A large body of evidence from human studies suggests that prenatal exposure to long-chain PFAS, particularly PFOA and PFOS, is associated with lower birth weight. nih.govnih.govfrontiersin.org However, the impact on growth appears to be dynamic. While associated with reduced fetal growth, prenatal PFAS exposure has also been linked to increased adiposity and higher weight later in childhood. nih.govfrontiersin.org Some studies report that maternal PFOA exposure is associated with higher BMI gains between the ages of 2 and 8 and greater adiposity at age 8. nih.gov This suggests that early-life exposure may reprogram metabolic pathways, potentially increasing the risk for obesity later in life. frontiersin.orgresearchgate.net

Developmental Delays (e.g., Organ Development, Sensory Functions)

The developing fetus is particularly vulnerable to environmental chemicals, and PFAS exposure has been linked to disruptions in the development of multiple organ systems, most notably the brain. mdpi.comnih.gov

Neurodevelopment: PFAS can cross the placental and blood-brain barriers, posing a risk to the developing nervous system. mdpi.comnih.gov Epidemiological studies have linked early-life PFAS exposure to adverse neurodevelopmental outcomes, though findings can be mixed. mdpi.comnih.gov The most consistent evidence points toward associations between PFAS exposure and an increased risk of behavioral issues like hyperactivity and attention-deficit/hyperactivity disorder (ADHD). nih.gov Some studies also suggest impacts on cognitive, motor, and language development in infancy. nih.gov Research in zebrafish has shown that PFAS exposure can alter the activity of genes involved in brain development, leading to hyperactivity and altered startle responses, indicating that exposure during sensitive developmental windows can have abnormal consequences. technologynetworks.com

Organ and System Development: Beyond neurodevelopment, in utero PFAS exposure is believed to affect other developing systems. Studies have found that these chemicals can alter metabolism and liver function in the fetus long before birth. abdn.ac.uknews-medical.net The developing immune system is also a target. Prenatal PFAS exposure has been associated with altered T-helper cell development in infants, which could predispose them to immune-related diseases later in life. medrxiv.org Furthermore, PFAS exposure can induce epigenetic changes, such as alterations in DNA methylation, in fetal tissues, which may disrupt growth, metabolic regulation, and immune function, potentially increasing the long-term risk of diseases like diabetes and obesity. researchgate.net

Histopathological Alterations in Reproductive Organs

Exposure to the metabolites of perfluorooctyl phosphate (B84403), notably PFOA and perfluorooctane sulfonate (PFOS), has been linked to significant histopathological changes in both male and female reproductive organs in animal studies. These alterations underscore the potential for these compounds to impair reproductive health.

In males, toxicological evidence points to detrimental effects on testicular tissue. nih.govresearchgate.net Key mechanisms and observed alterations include:

Apoptosis and Autophagy in Spermatogenic Cells: Studies have identified that exposure can trigger programmed cell death (apoptosis) and cellular degradation (autophagy) within the cells responsible for sperm production. nih.govresearchgate.net

Leydig Cell Abnormalities: Damage to Leydig cells, which are responsible for testosterone production, has been observed, including apoptosis and disruptions in their differentiation process. nih.govresearchgate.net

Sertoli Cell Junction Degradation: The integrity of junctions between Sertoli cells, which form the blood-testis barrier and are crucial for sperm development, can be compromised. nih.gov

Spermatogenesis and Sperm Quality: PFOA-induced reproductive toxicity has been associated with deteriorated spermatogenesis, reduced sperm quality, and inhibition of testosterone synthesis. researchgate.net

In females, the ovaries are a primary target, with studies revealing a range of adverse outcomes:

Oocyte Damage: Oxidative stress induced by these chemicals can lead to damage in oocytes (egg cells). nih.govresearchgate.net

Follicular and Corpus Luteum Effects: The development of follicles, which house the oocytes, can be impaired by affecting gap junction intercellular communication. nih.govresearchgate.net Additionally, the function of the corpus luteum, which is vital for maintaining early pregnancy, may be inhibited. nih.gov

Placental Function: Evidence suggests that these compounds can inhibit placental function, which is critical for fetal development. nih.govresearchgate.net

Developmental Toxicity: In animal models, PFOA exposure during gestation has been associated with decreased fetal and placental weight and an increased number of fetal resorptions. mdpi.com

Summary of Histopathological Alterations in Reproductive Organs

SexAffected Organ/Cell TypeObserved Histopathological Alteration
MaleSpermatogenic CellsIncreased apoptosis and autophagy nih.govresearchgate.net
MaleLeydig CellsApoptosis and differentiation disorders nih.govresearchgate.net
MaleSertoli CellsDegradation of intercellular junctions nih.gov
FemaleOocytesDamage induced by oxidative stress nih.govresearchgate.net
FemaleFolliclesImpaired development via altered gap junction communication nih.gov
FemaleCorpus LuteumInhibition of function nih.gov
FemalePlacentaInhibition of function, decreased weight nih.govmdpi.com

Immunotoxicity Studies

The immune system is a recognized target for perfluoroalkyl substances, including the metabolites of perfluorooctyl phosphate. nih.govresearchgate.net Research has consistently demonstrated that these compounds can alter immune function, potentially leading to immunosuppression and a reduced ability to fight infections.

Suppression of Humoral Immune Responses (e.g., Antibody Production Following Vaccination)

One of the most consistently reported immunotoxic effects is the suppression of humoral immunity, which is mediated by B-cells and involves the production of antibodies.

Reduced Antibody Response: Both human epidemiological studies and animal experiments have shown an association between exposure to PFOA and PFOS and a diminished antibody response to vaccinations. researchgate.netnih.gov The European Food Safety Authority (EFSA) has identified this as a critical effect for human health risk assessment. researchgate.net

T-Cell Dependent Antibody Response (TDAR): The TDAR assay, a key functional test for immunotoxicity, has shown that exposure to PFOA can suppress the production of IgM antibodies in response to an antigen. nih.govresearchgate.netnih.gov

Effects on Lymphoid Organ Development and Cellularity (Spleen, Thymus)

Lymphoid organs, such as the spleen and thymus, are central to the development and function of the immune system. Studies in animal models have shown that exposure to PFOA and PFOS can lead to changes in these organs.

Organ Weight Changes: Exposure to certain PFAS has been associated with decreased weights of the spleen and thymus. nih.gov

Altered Cellularity: Changes in the populations of immune cells within these organs have been noted. For instance, decreases in the numbers of splenic B-cells and natural killer (NK) cells have been observed following exposure to some PFAS. nih.gov

Modulation of Innate and Adaptive Immune Cell Function (e.g., Phagocytosis, T-cell Activation)

Beyond antibody production, metabolites of this compound can modulate the function of various immune cells that constitute both the innate and adaptive immune systems.

B-Cell and NK Cell Populations: Exposure to certain PFAS has been shown to decrease the numbers of B-cells and Natural Killer (NK) cells, which are crucial for antibody production and killing infected or cancerous cells, respectively. nih.gov

T-Cell Populations: While some studies report minimal alterations, others have observed changes in T-cell subpopulations, which are key regulators of the adaptive immune response.

Overview of Immunotoxic Effects

Immune System ComponentSpecific EndpointObserved Effect
Humoral ImmunityAntibody response to vaccinationSuppression/Reduction researchgate.netnih.gov
Lymphoid OrgansSpleen and Thymus WeightDecrease nih.gov
CellularitySplenic B-CellsDecrease in numbers nih.gov
CellularitySplenic Natural Killer (NK) CellsDecrease in numbers nih.gov

Mechanistic Elucidation of Immune System Perturbations

Research into the mechanisms by which PFAS perturb the immune system is ongoing. Several molecular pathways have been proposed.

Nuclear Receptor Activation: PFAS, including PFOA, are known to activate nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs). PPARs play a role in regulating inflammation and immune responses, and their modulation by PFAS could be a key mechanism of immunotoxicity.

Altered Cell Signaling: Interference with crucial cell signaling pathways, such as those involving calcium homeostasis, is another potential mechanism through which these compounds exert their effects on immune cells.

Impact on Fatty Acid Metabolism: Given the role of PPARs in lipid metabolism, it is hypothesized that PFAS may indirectly affect the immune system by altering fatty acid metabolism, which can shift the immune response towards a suppressed or inflammatory state.

Endocrine Disrupting Properties

There is a substantial body of evidence indicating that metabolites of this compound, such as PFOA and PFOS, can act as endocrine-disrupting chemicals (EDCs). ceon.rsendocrine.org EDCs are substances that interfere with the body's hormone systems, and such disruption can lead to a wide range of adverse health outcomes.

Key endocrine-disrupting effects include:

Alteration of Steroidogenesis: In vitro and in vivo studies have shown that PFAS can alter the synthesis of steroid hormones. nih.gov This includes interference with the production of estrogens and androgens, which are fundamental for reproductive health. nih.gov

Interaction with Hormone Receptors: PFAS have been reported to bind to nuclear receptors, including estrogen receptors (ERs) and androgen receptors (ARs), potentially leading to pro-estrogenic or anti-androgenic effects. ceon.rsnih.gov

Thyroid Hormone Disruption: A well-documented effect of PFAS is the disruption of thyroid function. ceon.rsnih.gov These chemicals can interfere with the synthesis, metabolism, and transport of thyroid hormones, which are critical for metabolism, growth, and neurodevelopment. ceon.rs

PPARα Activation: A primary mode of action for PFOA is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov While central to its effects on lipid metabolism, PPARα activation is also implicated in its endocrine-disrupting activities, including potential effects on steroid hormone production. nih.gov

Epidemiological studies have linked exposure to various PFAS with health outcomes related to endocrine disruption, such as altered thyroid function, high cholesterol, and adverse reproductive outcomes like polycystic ovarian syndrome and irregular menstrual cycles. mdpi.comendocrine.orgfucobi.org

Interference with Thyroid Hormone Homeostasis and Function

Research has indicated that metabolites of this compound may disrupt the thyroid hormone system. plos.org Thyroid hormones are crucial for regulating metabolism throughout the body. hpcbd.com Animal studies have shown that exposure to certain per- and polyfluoroalkyl substances (PFAS) can lead to hypertrophy (enlargement) of thyroid follicular cells in rats and decrease concentrations of total and free thyroxine (T4). plos.org

In human studies, associations have been observed between serum concentrations of PFOA and PFOS and altered thyroid hormone levels. nih.gov A meta-analysis of existing studies found that PFOA concentration was negatively correlated with total T4 levels. plos.org Similarly, PFOS was positively correlated with free T4 but negatively correlated with total triiodothyronine (T3) in some analyses. plos.org These findings suggest that PFAS exposures may impact peripheral thyroid hormone sensitivity. nih.gov Human epidemiological studies have found associations between PFOA exposure and thyroid disorders. epa.gov However, some studies in communities with high PFOA exposure have not found an association between serum PFOA and a history of thyroid disease. hpcbd.com The complex interactions suggest that PFAS effects on thyroid physiology are multifaceted. hpcbd.com

Table 1: Summary of Research Findings on PFAS and Thyroid Function

Compound Subject Observed Effect Reference
PFOA Human Adults Negative correlation with total T4. plos.org plos.org
PFOS Human Adults Positive correlation with free T4. plos.org plos.org
PFOS Human Adults Negative correlation with total T3. plos.org plos.org
PFAS Rat Hypertrophy of thyroid follicular cells. plos.org plos.org

Alteration of Steroid Hormone Production and Signaling

Metabolites of this compound have been shown to interfere with the production and signaling of steroid hormones. These hormones are critical for numerous physiological processes, including reproduction and development. nih.gov

In-vitro studies using bovine granulosa cells demonstrated that PFOA inhibited the secretion of steroid hormones and altered the expression of key enzymes involved in steroidogenesis, such as CYP11A1 and CYP19A1. nih.gov Another study on MLTC-1 Leydig cells found that low-dose PFOA exposure stimulated steroid hormone synthesis by accelerating fatty acid metabolism and the steroidogenic process. researchgate.net

Animal studies have also provided evidence of these effects. In rats, PFOS exposure was found to significantly increase serum levels of progesterone (B1679170) and testosterone. nih.gov This was accompanied by the upregulation of key steroidogenic genes, including the steroidogenic acute regulatory protein (StAR). nih.gov The study suggested that PFOS exposure alters the gut microbiota, which in turn enhances arachidonic acid metabolism in the testis, stimulating steroid hormone synthesis. nih.gov

Association with Metabolic Dysregulation (e.g., Lipid Profiles, Glucose Homeostasis)

Exposure to metabolites of this compound has been linked to disruptions in metabolic processes, particularly concerning lipid and glucose homeostasis. nih.gov The liver is a primary site for PFAS accumulation and a central organ in regulating metabolism. nih.gov

Epidemiological studies have frequently associated PFOS and PFOA with altered health outcomes such as dyslipidemia, insulin (B600854) dysregulation, and high cholesterol. nih.govepa.gov Metabolomic studies have identified associations between these PFAS and various metabolites, with lipids being a common type. nih.gov Specifically, positive associations were observed with sphingolipids and other fatty acid metabolites. nih.gov Research also suggests that PFAS exposure is linked to a higher risk of dyslipidemia through pathways involving glycerophospholipid metabolism and primary bile acid biosynthesis. nih.gov

Animal studies support these findings, showing that PFAS can interfere with metabolism, leading to increased circulating cholesterol. nih.gov In vitro studies have indicated that PFOS disrupts ceramide and lysophosphatidylcholine (B164491) metabolism in liver cells. nih.gov Furthermore, PFOS exposure has been associated with positive associations with D-glucose. nih.gov In some organisms, exposure to PFOS appears to increase energy metabolism by interfering with key metabolic pathways, potentially affecting processes like gluconeogenesis. mdpi.com

Hepatic and Renal System Effects

The liver and kidneys are primary sites of accumulation for this compound metabolites, and research has focused on the potential adverse effects on these organ systems. oup.comresearchgate.net

Liver Weight Changes and Morphological Alterations

Animal studies have consistently demonstrated that exposure to PFOS, PFOA, and perfluorononanoic acid (PFNA) can lead to liver enlargement (hepatomegaly) and hepatocellular hypertrophy in rodents. nih.govnih.gov These changes may be indicative of an accumulation of fat in the liver. nih.gov PFAS-induced hepatotoxicity in rodents can also manifest as inflammation, steatosis (fatty liver), and apoptosis. nih.gov These effects are often mediated, at least in part, by the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism in the liver. researchgate.net

Biochemical Indicators of Liver and Kidney Function

Human epidemiological studies have found associations between exposure to PFOA and PFOS and changes in biochemical markers of liver and kidney function.

Liver Function: Several cross-sectional studies have reported that PFAS are associated with increased levels of liver enzymes, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT). nih.gov Elevated ALT is considered a marker of hepatocellular damage. researchgate.net Human studies have found a positive association between PFOA exposure and high cholesterol and increased liver enzymes. epa.gov

Kidney Function: The kidneys are the main route for the metabolism and excretion of PFAS. nih.gov Epidemiological studies have investigated the link between PFAS exposure and kidney function, with some mixed results. Some studies have found a negative relationship between certain PFAS (PFOA, PFOS, PFHxS, PFNA) and the estimated glomerular filtration rate (eGFR), a key indicator of kidney function. nih.gov However, other research in populations with chronic kidney disease (CKD) or anemia found that PFAS were positively associated with eGFR. nih.gov Long-term accumulation of PFAS in the body may lead to pathological changes in kidney tissues. nih.gov Toxicological studies suggest PFAS can induce kidney cancer through various signaling pathways. nih.gov

Table 2: Association of PFOA/PFOS with Biochemical Indicators

Indicator Organ System Associated Compound(s) Observed Association Reference
Alanine Aminotransferase (ALT) Liver PFOA, PFOS, PFNA Positive nih.govnih.govnih.gov
Aspartate Aminotransferase (AST) Liver PFOA, PFOS Positive nih.gov
Gamma-Glutamyl Transferase (GGT) Liver Several PFAS Positive nih.gov
High Cholesterol Systemic/Liver PFOA, PFOS Positive epa.gov
Estimated Glomerular Filtration Rate (eGFR) Kidney PFOA, PFOS, PFHxS, PFNA Negative (in general population) nih.gov

Epidemiological and Carcinogenicity Assessments

Concerns about the long-term health effects of this compound metabolites have led to numerous epidemiological studies and carcinogenicity assessments by international health organizations.

Human epidemiological studies have found associations between PFOA exposure and several cancers, most notably testicular and kidney cancer. epa.govcancer.gov These findings come from studies of workers in chemical plants and residents of communities with contaminated drinking water. cancer.govyoutube.com

Based on this evidence, the International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), has classified PFOA and PFOS based on their carcinogenic potential. youtube.comcancer.org The classification for PFOA was upgraded in 2023. cancer.gov The IARC evaluation for PFOA was based on sufficient evidence of cancer in experimental animals and strong mechanistic evidence in exposed humans. youtube.com For PFOS, the evaluation was based on strong mechanistic evidence and limited evidence of cancer in experimental animals. youtube.com The U.S. Environmental Protection Agency (EPA) has stated there is suggestive evidence that PFOS and PFOA may cause cancer. epa.gov

Table 3: IARC Carcinogenicity Classifications

Compound IARC Classification Description Basis for Classification
Perfluorooctanoic acid (PFOA) Group 1 Carcinogenic to humans Sufficient evidence in animals, strong mechanistic evidence in humans, and limited evidence for kidney and testicular cancer in humans. youtube.comcancer.org

Associations with Specific Cancer Types in Animal Models

Toxicological studies in animal models, predominantly rodents, have demonstrated that exposure to key metabolites of this compound, such as PFOA, is associated with the development of various tumors. These studies provide crucial insights into the potential carcinogenicity of substances that degrade to form these persistent compounds.

Long-term bioassays in rats have shown that chronic exposure to PFOA can lead to a triad (B1167595) of tumors affecting the liver, testes (Leydig cells), and pancreas. researchgate.net In male Sprague-Dawley rats, a significant increase in Leydig cell adenomas in the testes was observed following chronic dietary administration of PFOA. researchgate.net Additionally, studies have reported the induction of hepatocellular adenomas and, in some cases, carcinomas in the liver of PFOA-exposed rats. researchgate.net Pancreatic acinar cell adenomas have also been identified as a tumor type associated with PFOA exposure in these animal models. researchgate.net

Similarly, animal studies with perfluorooctane sulfonate (PFOS), another potential metabolite, have shown evidence of carcinogenicity. In rats, exposure to PFOS has been linked to the development of hepatocellular adenomas and thyroid follicular cell adenomas. service.gov.uk The carcinogenic effects observed in animal studies are often seen at relatively high dose levels. service.gov.uk

The mechanisms underlying the carcinogenicity of these PFAS metabolites in animals are complex and are thought to involve the activation of nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα), which can impact lipid metabolism and cell proliferation. nih.gov

Table 1: Summary of Carcinogenicity Findings for this compound Metabolites in Animal Models

Human Epidemiological Evidence and Causal Inference Challenges

Investigating the link between exposure to metabolites of this compound and cancer in human populations presents significant challenges. Epidemiological studies have explored associations between PFAS levels in blood serum and various health outcomes, including cancer. However, establishing a definitive causal link is complex.

Some epidemiological studies have suggested potential associations between elevated PFOA exposure and an increased risk of certain cancers, such as kidney and testicular cancer. However, the evidence is not always consistent across different studies and populations. For instance, some occupational studies with higher exposure levels have not consistently shown an increased risk for these cancers.

Several factors contribute to the challenges in establishing causal inference from human epidemiological data:

Confounding Factors: It is difficult to isolate the effect of a single PFAS when humans are typically exposed to a mixture of chemicals. Lifestyle and other environmental factors can also act as confounders.

Latency Period: Cancers often have long latency periods, making it challenging to link a specific exposure that occurred years or even decades earlier to the development of the disease.

Exposure Assessment: Accurately quantifying an individual's past exposure to specific PFAS is a significant hurdle. While blood serum levels can be measured, they represent a snapshot in time and may not reflect the complete exposure history.

Reverse Causation: In some study designs, it is possible that the disease state itself could influence the levels of PFAS in the body, rather than the exposure causing the disease.

Statistical Power: Many epidemiological studies may lack sufficient statistical power to detect modest increases in cancer risk, especially for rare cancers.

Table 2: Challenges in Causal Inference from Human Epidemiological Studies of PFAS Exposure

Advanced Analytical Methodologies for Perfluorooctyl Phosphate and Its Transformation Products

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical initial step to isolate and concentrate target analytes from the sample matrix, thereby minimizing interference and enhancing detection sensitivity. organomation.com The choice of extraction protocol is highly dependent on the sample type, the specific physicochemical properties of the target compounds, and the subsequent analytical instrumentation to be used.

Solid Phase Extraction (SPE) is the most widely employed technique for the pre-concentration and purification of per- and polyfluoroalkyl substances (PFAS), including phosphate (B84403) esters like PFOPA, from liquid samples such as water, blood, and serum. nih.govsemanticscholar.org This method involves passing the liquid sample through a solid sorbent material that retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of a suitable solvent. researchgate.net

The selection of the SPE sorbent is crucial for achieving high recovery rates. For fluorinated compounds, specialized sorbents are often utilized. Fluorous SPE, for instance, leverages the unique properties of fluorinated chains for selective retention and cleanup. researchgate.net Polymeric sorbents, particularly those with weak anion-exchange (WAX) properties, are frequently used for a broad range of PFAS, including polyfluoroalkyl phosphate esters (PAPs). diva-portal.orgunitedchem.comresearchgate.net These WAX cartridges have demonstrated effectiveness in various matrices, from drinking water to complex food samples. unitedchem.comresearchgate.net

Automated SPE systems are increasingly being adopted in laboratories to improve throughput, reduce manual labor, and minimize the risk of contamination, which is a significant concern in PFAS analysis. youtube.comyoutube.com

Table 1: Common Solid Phase Extraction Sorbents for PFAS Analysis

Sorbent Type Mechanism Target Analytes Common Matrices
Weak Anion Exchange (WAX) Anion exchange, reversed-phase Ionic and ionizable PFAS (e.g., PAPs, PFCAs) Drinking water, Food, Wastewater
Fluorous Solid Phase Fluorous interactions Fluorinated compounds Water, Biological fluids
Styrene-divinylbenzene (SDVB) Reversed-phase Broad range of PFAS Drinking water
Multiwalled Carbon Nanotubes (MWCNTs) Hydrophobic affinity, anion-exchange (if functionalized) PFOA, PFOS Surface water

Liquid-Liquid Extraction (LLE) serves as an alternative to SPE for liquid samples. nih.govresearchgate.net In LLE, the target analytes are partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction depends on the relative solubility of the analytes in the two phases. For acidic PFAS like perfluorooctanoic acid (PFOA), a related compound, the pH of the aqueous sample is a critical parameter; adjusting the pH below the compound's pKa value enhances its extraction into the organic phase. nih.gov

To improve extraction efficiency and overcome issues like emulsification, especially at low analyte concentrations, modified LLE techniques have been developed. nih.gov The use of ionic liquids as extractants dissolved in an organic solvent has been shown to significantly increase the extraction efficiency of PFOA from water. nih.govresearchgate.net Other innovative approaches include dispersive liquid-liquid microextraction (DLLME), which uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors and reduced solvent consumption. researchgate.net Perstraction, a membrane-assisted LLE process, is another emerging technique being explored for the removal of PFOA from water, which has the advantage of preventing the formation of emulsions. mdpi.com

The analysis of PFOPA and its transformation products in complex matrices such as soil, sediment, sludge, and food requires rigorous clean-up steps to remove co-extracted interfering substances like lipids. nih.govpromisces.eu The presence of these interferences can suppress the instrument signal and lead to inaccurate quantification.

A common clean-up strategy for extracts from solid samples involves a secondary SPE step. diva-portal.org For instance, weak anion-exchange (WAX) cartridges are effective in cleaning up food extracts. researchgate.net Dispersive SPE, using sorbents like graphitized carbon, is another effective method for removing interfering compounds from extracts of matrices like house dust. researchgate.net In some cases, more aggressive or "destructive" clean-up methods, such as treatment with sulfuric acid, may be employed to eliminate lipids and other organic matter. nih.govresearchgate.net

For water samples that may contain particulates or other interferences, filtration is a necessary pre-treatment step. nih.gov However, care must be taken to avoid contamination from the filtration materials themselves, as many materials can contain and leach PFAS. sigmaaldrich.com The use of activated carbon has been explored for filtering drinking water samples prior to analysis. norden.org

Chromatographic Separation Techniques for Compound Isolation

Chromatography is the core analytical technique used to separate individual compounds from a mixture before their detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analytes.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is considered the reference method for the analysis of a wide array of PFAS, including ionic compounds like PFOPA. nih.govhpd-collaborative.org This technique is highly sensitive and selective, making it suitable for detecting the low concentrations of PFAS typically found in environmental and biological samples. nih.gov

The separation is typically achieved using reversed-phase chromatography, with C18 columns being the most common stationary phase. lcms.cz Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is employed to effectively separate compounds with a wide range of polarities. lcms.cz The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as ammonium acetate to improve chromatographic peak shape and ionization efficiency. nih.govlcms.cz

Table 2: Typical Liquid Chromatography Parameters for PFAS Analysis

Parameter Typical Setting Purpose
Analytical Column Reversed-phase C18 (e.g., Acclaim 120, Zorbax Eclipse Plus) Separation of analytes based on hydrophobicity.
Mobile Phase A Water with additives (e.g., 2 mM ammonium acetate) Aqueous component of the mobile phase.
Mobile Phase B Methanol or Acetonitrile with additives Organic component of the mobile phase.
Flow Rate 0.2 - 0.5 mL/min Controls the speed of the separation.
Detection Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in negative mode Provides high sensitivity and specificity for detection and quantification.

Gas chromatography (GC) is generally reserved for the analysis of volatile and thermally stable compounds. nih.gov While LC-MS/MS is the standard for most PFAS, GC-MS is a valuable tool for specific, less polar, and more volatile classes, such as fluorotelomer alcohols (FTOHs), which are known transformation products of some PFAS precursors. nih.govnih.gov The high resolution offered by GC can be advantageous for separating different isomers of a compound. nih.gov

The analysis of non-volatile, ionic PFAS like PFOPA and its acidic transformation products by GC is not straightforward and requires a derivatization step. researchgate.net Derivatization chemically modifies the analytes to increase their volatility, making them suitable for GC analysis. This adds complexity to the sample preparation process, and as a result, LC-based methods are more commonly used for these compounds. researchgate.net However, research is ongoing to develop new GC-MS methods to expand the range of PFAS that can be analyzed by this technique, offering a complementary approach to LC-MS.

Mass Spectrometric Detection and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, has become the principal technique for the analysis of per- and polyfluoroalkyl substances (PFAS), including perfluorooctyl phosphate and its related compounds. Its high sensitivity and specificity allow for the reliable detection and quantification of these compounds at trace levels in complex environmental and biological matrices. nih.govlcms.cz

Targeted Analysis using Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the targeted analysis of perfluorinated compounds. nih.govlcms.cz This technique offers high sensitivity and specificity by isolating a specific precursor ion, fragmenting it, and then detecting a characteristic product ion. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio, enabling quantification at very low levels. nih.gov

The methodology typically involves a simple liquid extraction, sometimes followed by solid-phase extraction (SPE), and then direct determination using LC-MS/MS. nih.govnih.gov Isotope dilution, using 13C-labeled internal standards, is a common practice to ensure accuracy and account for matrix effects. nih.gov The method's performance is validated by assessing parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and precision. nih.govnih.gov For instance, a method for analyzing perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) in fish samples reported LODs of 0.04 ng/g for both analytes and recoveries of 90% for PFOS and 76% for PFOA. nih.gov In another study on poultry eggs, the lower limit of quantification (LLOQ) was set at 0.5 ng g−1 for PFOS and 0.1 ng g−1 for PFOA, with calibration curves showing excellent linearity (r² > 0.99). nih.gov

The selection of precursor and product ion transitions is critical for the specificity of the analysis. For PFOS, the transition of m/z 499 → 80 is often used for quantification, while 499 → 99 serves as a qualifier. For PFOA, the primary transition is typically m/z 413 → 369, with 413 → 169 used for confirmation. nih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierMatrixLOD/LLOQReference
PFOS4998099Fish Fillet0.04 ng/g (LOD) nih.gov
PFOA413369169Fish Fillet0.04 ng/g (LOD) nih.gov
PFOS---Egg Yolk0.5 ng/g (LLOQ) nih.gov
PFOA---Egg Yolk0.1 ng/g (LLOQ) nih.gov
PFHxS---Water4 to 30 pg/L (LOD) semanticscholar.org

High-Resolution Mass Spectrometry for Isomer Differentiation and Identification

Perfluorinated compounds produced by electrochemical fluorination often result in complex mixtures containing various structural isomers, primarily branched-chain variants. nih.gov These isomers can have different environmental fates and toxicological profiles, making their differentiation and identification crucial. High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy and resolution to distinguish between isomers and identify unknown compounds. researchgate.netspectroscopyonline.com

While chromatographic separation is the first step in resolving isomers, distinct mass transitions in tandem mass spectrometry are often the most effective way to differentiate them, especially when chromatographic peaks overlap. nih.gov For example, in the analysis of perfluoroalkyl ether carboxylic acid isomers, optimal mass transitions were determined to distinguish between co-eluting compounds like PEPA and PFMBA. nih.gov

Advanced techniques such as gas chromatography combined with high-resolution mass spectrometry (GC-HRMS) have been used to separate up to eleven PFOS isomers from a technical mixture, an improvement over traditional HPLC separation. researchgate.net Furthermore, coupling mass spectrometry with ion mobility spectrometry (IMS) provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. chemrxiv.orgnih.gov This has been successfully demonstrated for the separation of three PFOS structural isomers. chemrxiv.org

Compound ClassAnalytical TechniqueKey FindingsReference
PFOSGC-HRMSSeparation of eleven isomers from a technical product. researchgate.net
PFOSMALDI-TIMS-TOF MSSuccessful gas-phase separation of three structural isomers. chemrxiv.org
Perfluoroalkyl Ether Carboxylic Acids (PFECA)LC-MS/MSOptimized mass transitions to differentiate between overlapping isomers. nih.gov
PFHxSLC-MS/MSEstablished a method to separate and quantify individual branched isomers. semanticscholar.org

Untargeted Screening Approaches for Novel this compound Analogs and Precursors

Given that targeted methods only account for a fraction of the total organofluorine present in samples, untargeted screening approaches are essential for discovering novel PFAS analogs, precursors, and transformation products. confex.com These methods, typically employing high-resolution mass spectrometry (HRMS), allow for a more comprehensive characterization of the total PFAS contamination. nih.govnih.gov

The workflow for non-targeted analysis (NTA) involves acquiring full-scan mass spectral data and then using sophisticated data processing software to identify potential PFAS-related features. nih.gov Data acquisition strategies like data-independent acquisition (DIA) and all-ion fragmentation (AIF) are used to collect comprehensive precursor and fragmentation data. nih.govmdpi.com Specific neutral losses, such as CO₂ combined with a CnF2n moiety for perfluoroalkyl carboxylates, can be monitored to trigger MS² fragmentation, aiding in the detection of specific compound classes. mdpi.com

Data processing tools and databases are critical for identifying putative compounds. Software like Compound Discoverer and FluoroMatch, along with spectral databases such as mzCloud and mzVault, are used to compare experimental spectra with known compounds and predict structures. nih.govmdpi.com These NTA workflows have been successfully applied to identify numerous PFAS features in drinking water and environmental samples that would be missed by targeted analyses. nih.gov

Platform/SoftwareFunctionApplicationReference
LC-HRMSData AcquisitionComprehensive screening of PFAS in environmental samples. nih.gov
Compound DiscovererData ProcessingScreening and identification of PFAS features in water samples. nih.gov
FluoroMatchData ProcessingComplementary tool for identifying PFAS features. nih.gov
mzCloud / mzVaultSpectral DatabasesComparing experimental spectra to libraries for compound identification. mdpi.com

Complementary Analytical Techniques

While mass spectrometry is a dominant tool, other analytical techniques provide valuable, often orthogonal, information for the structural elucidation and analysis of this compound and its transformation products.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the structural characterization of fluorinated organic molecules. nih.gov Given that ¹⁹F has 100% natural abundance and a wide chemical shift range, it provides high sensitivity and resolution, making it an excellent spectroscopic probe. nih.govnsf.gov This technique can be used to identify the structures of molecules in complex mixtures without the need for separation or reference standards. nih.gov

¹⁹F NMR has been instrumental in characterizing the individual branched isomers present in technical PFOS mixtures. nih.gov It can also provide insights into the solution-phase conformational properties of perfluorinated acids, revealing that they often adopt a helical twist geometry, unlike the zigzag structure of their hydrogenated counterparts. researchgate.net Furthermore, computational methods are being developed to accurately predict ¹⁹F NMR chemical shifts, which can aid in the identification of novel PFAS structures in the absence of authentic standards. nsf.gov

Suppressed-Conductivity Ion Chromatography

Ion chromatography (IC) with suppressed conductivity detection is a robust technique for the analysis of anions, including phosphate and sulfonates, in aqueous samples. theanalyticalscientist.comdiduco.com In this method, a suppressor is used to reduce the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to sensitive detection. theanalyticalscientist.com

This technique is frequently used for the analysis of phosphate and polyphosphates. diduco.comthermofisher.com More specifically, a method combining inline matrix elimination with reversed-phase liquid chromatography and suppressed conductivity detection has been developed for the determination of PFOA and PFOS in various water matrices. researchgate.net The method demonstrated good linearity and precision, and was successfully applied to drinking water, groundwater, and seawater samples after a pre-concentration step. researchgate.net The use of IC can serve as a valuable confirmatory technique to mass spectrometry, particularly for ionic transformation products of this compound. lcms.cz

ParameterConditionAnalytesReference
ColumnReversed-phase C18PFOA, PFOS researchgate.net
Eluent20 mmol/L borate buffer (pH 8.0) with 38% acetonitrilePFOA, PFOS researchgate.net
DetectionSuppressed ConductivityPFOA, PFOS researchgate.net
Column Temperature45°CPFOA, PFOS researchgate.net

Total Oxidizable Precursor (TOP) Assay for Precursor Assessment

The Total Oxidizable Precursor (TOP) assay is a powerful analytical technique employed to estimate the concentration of per- and polyfluoroalkyl substances (PFAS) that are not typically captured by targeted analytical methods. Many PFAS, including this compound, are part of a larger group of "precursor" compounds that can transform into more stable perfluoroalkyl acids (PFAAs) in the environment or through engineered processes. The TOP assay simulates and accelerates this natural oxidation process in a laboratory setting, providing a more comprehensive measure of the total PFAS burden in a sample.

The fundamental principle of the TOP assay involves the chemical oxidation of these precursor compounds into quantifiable PFAAs, primarily perfluoroalkyl carboxylic acids (PFCAs). This is typically achieved by treating a sample with a strong oxidizing agent, such as persulfate, activated by heat and alkaline conditions. The increase in the concentration of specific PFAAs after the oxidation process, when compared to the initial concentrations in the untreated sample, provides an estimate of the concentration of the original precursor compounds.

While direct experimental data on the TOP assay transformation of this compound is limited in publicly available literature, research on structurally similar polyfluoroalkyl phosphate esters, such as 8:2 diester polyfluoroalkyl phosphate (8:2 diPAP), offers significant insights into its expected behavior. Studies on 8:2 diPAP have shown that it oxidizes to form a range of PFCAs with varying carbon chain lengths. diva-portal.org The molar yields of the resulting PFCAs from the oxidation of 8:2 diPAP provide a valuable reference for understanding the potential transformation products of this compound.

One study on the application of the TOP assay to food packaging-related precursors reported the following molar yields for the degradation products of 8:2 diPAP: diva-portal.org

Transformation ProductMolar Yield (%)
Perfluorobutanoic acid (PFBA)11
Perfluoropentanoic acid (PFPeA)9.1
Perfluorohexanoic acid (PFHxA)15.1
Perfluoroheptanoic acid (PFHpA)23.4
Perfluorooctanoic acid (PFOA)21.6
Perfluorononanoic acid (PFNA)12

These findings demonstrate that the oxidation of an eight-carbon polyfluoroalkyl phosphate ester results in a distribution of shorter-chain PFCAs, with significant portions converting to PFHpA and PFOA. diva-portal.org It is important to note that the total molar yield for these measured products was 92.2%, with a total molar yield of 104% reported for all PFCAs, indicating the formation of other, unlisted PFCAs or potential experimental variability. diva-portal.org This distribution is a critical consideration when assessing the environmental fate and potential risks associated with this compound, as its transformation can lead to the formation of multiple, more mobile, and persistent PFAAs. The TOP assay, therefore, serves as an essential tool for a more complete risk assessment of sites contaminated with complex mixtures of PFAS, including organophosphate-based precursors.

Quality Assurance and Quality Control (QA/QC) for Method Validation and Reliability

Ensuring the accuracy and reliability of analytical data for this compound is paramount for environmental monitoring, regulatory compliance, and risk assessment. Robust Quality Assurance (QA) and Quality Control (QC) protocols are integral to the validation of any analytical method used for its quantification. These measures are designed to identify and minimize potential errors, from sample collection to final data reporting.

Method validation for the analysis of this compound, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), involves the systematic evaluation of several key performance parameters. These parameters demonstrate that the method is fit for its intended purpose. While a specific, universally adopted method for this compound is not always available, validation data from methods analyzing a broad range of PFAS, including other C8 compounds, provide a strong basis for expected performance.

Key method validation and QC parameters include:

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Recovery: The percentage of a known amount of analyte that is detected by the analytical method after the entire sample preparation and analysis process. This is often assessed by spiking blank matrices with a known concentration of the analyte.

Precision: The degree of agreement among independent measurements of the same sample. It is typically expressed as the relative standard deviation (%RSD) of replicate measurements.

Accuracy: The closeness of a measured value to the true value. It is often evaluated using certified reference materials or by spiking samples with a known concentration of the analyte.

Matrix Effects: The influence of other components in the sample matrix on the ionization and detection of the target analyte. These effects can cause signal suppression or enhancement and are a significant challenge in complex environmental samples. The use of isotopically labeled internal standards that closely mimic the behavior of the native analyte is a common and effective strategy to compensate for matrix effects.

Blanks: Analysis of various types of blank samples (e.g., method blanks, field blanks, and instrument blanks) is crucial to monitor for and control background contamination, which is a pervasive issue in PFAS analysis due to their widespread use in laboratory materials.

The following table presents a compilation of typical method validation data for C8 PFAS compounds from various studies, which can be considered representative of the expected performance for a validated this compound method.

ParameterMatrixTypical Value/RangeReference
Limit of Quantification (LOQ)Water2 - 53 ng/L vliz.beuliege.be
RecoveryWater74 - 134% vliz.beuliege.be
Precision (%RSD)Water< 20% uliege.be
AccuracyPlasma87.9 - 113.1% d-nb.info
Limit of Quantification (LOQ)Food~0.1 - 1.0 ng/g nih.gov
RecoveryFood50 - 80% nih.gov
Precision (%RSD)Food< 15% nih.gov

Reliable quantification of this compound also requires careful consideration of potential analytical interferences. Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source. nih.gov For organophosphates, the presence of other phosphorus-containing compounds in the sample could potentially lead to isobaric interferences, although the high selectivity of tandem mass spectrometry (MS/MS) generally mitigates this risk. To ensure the unambiguous identification and quantification of this compound, analytical methods should include the monitoring of multiple reaction monitoring (MRM) transitions where possible. In cases where only a single transition is available, confirmation using high-resolution mass spectrometry (HRMS) is recommended to avoid false positives. fda.gov A comprehensive QA/QC program, including ongoing monitoring of these parameters, is essential for generating defensible and high-quality data for this compound.

Environmental Remediation and Treatment Technologies

Efficacy in Wastewater Treatment Plants (WWTPs)

Wastewater treatment plants are significant conduits for the release of per- and polyfluoroalkyl substances (PFAS) into the environment. The efficacy of these plants in removing perfluorooctyl phosphate (B84403) is influenced by a combination of biological and physical processes.

The removal efficiency of the parent compound is therefore often reported as negative, as the concentration of its degradation products increases throughout the treatment process. Research on various diPAPs in WWTPs indicates that they are frequently detected in sewage sludge, suggesting that sorption to sludge is a primary removal mechanism from the liquid stream nih.gov. However, this does not represent true removal from the environment, but rather a phase transfer. One study reported that the proportion of total PFAS removed via sludge ranged from 2.6% to 41% of the total amount leaving the treatment plants, with the majority being discharged in the effluent stowa.nl.

Table 1: Transformation of diPAPs in Activated Sludge

Compound Transformation Products Reference
6:2 diPAP 6:2 FTOH, PFBA, PFPeA, PFHxA bohrium.com
8:2 diPAP 8:2 FTOH, PFOA researchgate.net

This table is interactive. Click on the headers to sort.

Membrane bioreactors (MBRs) combine biological treatment with membrane filtration, offering a higher degree of solid-liquid separation compared to conventional systems. This enhanced separation can lead to a greater removal of particle-associated contaminants. For compounds like perfluorooctyl phosphate that have a tendency to sorb to sludge solids, MBRs can achieve a higher removal from the effluent compared to CAS.

However, the primary mechanism of removal in MBRs remains the partitioning of the compound to the sludge, which is then retained by the membrane. The biotransformation of diPAPs into PFAAs also occurs within the biological component of MBRs. Therefore, while the effluent quality in terms of suspended solids and associated contaminants is higher, the fundamental challenge of precursor transformation persists. The permeate from MBRs will still contain the more mobile and persistent PFAAs that are formed during treatment.

Adsorption to sewage sludge is a significant pathway for the removal of this compound from the aqueous phase in WWTPs. Due to their chemical structure, diPAPs exhibit a tendency to partition to the solid phase. Studies have consistently detected various diPAPs in high concentrations in sewage sludge and biosolids stowa.nlepa.gov.

The solid-water distribution coefficient (Kd) is a measure of a compound's tendency to adsorb to solids. While specific Kd values for this compound are scarce, data for related diPAPs indicate a strong affinity for sludge. For instance, a study on the sorption of various PFAS to different types of sewage sludge found that long-chain compounds have a higher sorption potential researchgate.netuq.edu.audp.tech. This partitioning behavior means that a significant fraction of the influent this compound mass will be present in the sludge. While this reduces the concentration in the final effluent, it creates a new environmental challenge in the management and disposal of contaminated biosolids.

Table 2: Porewater Partition Coefficients (Kd) for select diPAPs in Wastewater Residuals

Compound Partition Coefficient (L/kg) Reference
6:2 diPAP ~1.0 to ~20,500 nih.gov

This table is interactive. Click on the headers to sort.

Drinking Water Purification Methods

The presence of PFAS in drinking water sources is a growing concern. Conventional drinking water treatment processes are largely ineffective at removing these compounds. However, advanced treatment technologies like activated carbon filtration have shown promise.

Granular activated carbon (GAC) is a widely used technology for the removal of organic contaminants from drinking water. The effectiveness of GAC for PFAS removal is dependent on several factors, including the specific PFAS compound, the characteristics of the GAC, and the presence of other organic matter in the water.

For diPAPs like this compound, GAC can be an effective removal method. Pilot-scale studies have demonstrated that GAC can remove a range of PFAS from contaminated groundwater dp.techrsc.org. The removal efficiency is generally higher for longer-chain PFAS. However, breakthrough of shorter-chain PFAS can occur more quickly, necessitating frequent regeneration or replacement of the GAC. The presence of natural organic matter can also reduce the adsorption capacity of GAC for PFAS due to competition for adsorption sites.

Table 3: Pilot-Scale GAC Performance for PFAS Removal

GAC Type Influent PFAS Concentration (ng/L) Effluent PFAS Concentration (ng/L) Removal Efficiency (%) Reference
Bituminous Not Specified Below detection for most PFAS >99% for many compounds bohrium.com
Sub-bituminous Not Specified Variable breakthrough Dependent on compound researchgate.net

This table is interactive. Click on the headers to sort.

Powdered activated carbon (PAC) offers a flexible and often lower-cost alternative to GAC for drinking water treatment. PAC can be added to the water and then removed through sedimentation or filtration.

The effectiveness of PAC for removing diPAPs is influenced by the PAC dose, contact time, and the water matrix. While PAC can achieve significant removal of many PFAS, its performance for shorter-chain compounds and precursors like diPAPs may be lower compared to GAC in continuous flow systems. Studies have shown that PAC is more effective for longer-chain PFAS. Research on the removal of various PFAS using PAC has indicated that achieving high removal efficiencies for all compounds can be challenging and may require high PAC doses figshare.com.

Table 4: PAC Treatment Performance for PFAS Removal in Drinking Water

PAC Dose (mg/L) Contact Time (min) Long-Chain PFAS Removal (%) Total PFAS Removal (%) Reference
10 10 25 40 figshare.com
29 Not Specified 80 Not Specified figshare.com

This table is interactive. Click on the headers to sort.

Risk Assessment Frameworks and Regulatory Science

Current Regulatory Landscape for Perfluorooctyl Phosphate (B84403) and Related Compounds

The regulation of perfluorooctyl phosphate is largely encompassed within the broader framework established for perfluorooctanoic acid (PFOA) and its precursors, due to the potential for these precursors to degrade into PFOA.

The primary international treaty governing the management of persistent organic pollutants (POPs) is the Stockholm Convention. In 2019, a significant decision was made by the Conference of the Parties to list PFOA, its salts, and PFOA-related compounds in Annex A of the Convention, calling for their elimination. pops.intwikipedia.orgpops.int

PFOA-related compounds are defined as substances that can degrade to PFOA. basel.intbrsmeas.org This category includes fluorotelomer-based substances such as polyfluoroalkyl phosphate esters (PAPs), which encompasses this compound. brsmeas.orgpops.int Specifically, compounds like 8:2 fluorotelomer compounds, which are structurally related to this compound, are considered PFOA-related compounds. basel.int The inclusion of these precursors in the Stockholm Convention is a crucial measure to control the release of PFOA into the environment from a wider range of sources. The manufacture, use, sale, and import of PFOA, its salts, and its precursors are now prohibited in Canada under the Prohibition of Certain Toxic Substances Regulations, 2012, with a few specific exemptions. canada.ca

While this compound itself is not individually listed, its regulation is tied to its classification as a PFOA-related compound under the Stockholm Convention. pops.int An indicative list of substances covered by the PFOA listing is periodically updated by the Secretariat in consultation with the POPs Review Committee. pops.int

Persistent Organic Pollutants (POPs) are chemical substances that are toxic, persist in the environment for long periods, bioaccumulate in fatty tissues, and can be transported over long distances. www.gov.uk Perfluorooctane (B1214571) sulfonic acid (PFOS) and its derivatives were listed as POPs under the Stockholm Convention in 2009. environment-agency.gov.uk Following this, PFOA, its salts, and related compounds were also classified as POPs. wikipedia.org

The potential for this compound and other PAPs to degrade into perfluoroalkyl carboxylic acids (PFCAs) like PFOA is a key factor in their consideration as substances of concern. diva-portal.org This degradation pathway means that even though the parent compounds may have different properties, they contribute to the environmental burden of highly persistent and toxic terminal compounds like PFOA. diva-portal.org

In addition to the POPs classification, some jurisdictions have identified certain PFAS as priority hazardous substances. For instance, PFOS is classified as a priority hazardous substance under the European Union's Water Framework Directive. environment-agency.gov.uk This designation requires member states to take measures to phase out emissions, discharges, and losses of these substances.

Challenges in Ecological and Human Health Risk Characterization

The risk characterization for this compound and other emerging polyfluoroalkyl phosphate esters is fraught with challenges, stemming from data limitations, the complexity of real-world exposures, and the variability in the toxic effects of these compounds.

A significant hurdle in accurately assessing the risks of polyfluoroalkyl phosphate esters (PAPs), including this compound, is the scarcity of toxicological data. nih.govacs.org While legacy PFAS like PFOA and PFOS have been extensively studied, emerging alternatives and precursor compounds have not received the same level of scientific scrutiny. canada.canih.govacs.org This creates a data gap that complicates efforts to establish safe exposure levels and regulatory standards. nih.gov

The lack of comprehensive toxicity profiles for many PAPs means that their potential to cause adverse health effects is not fully understood. diva-portal.org Furthermore, the analysis of these compounds in environmental and biological samples presents its own set of challenges, contributing to the limited availability of monitoring data. meti.go.jp The scientific community is increasingly using New Approach Methodologies (NAMs), such as in vitro and in silico models, to help fill these data gaps for PFAS. canada.ca

In reality, humans and wildlife are not exposed to single PFAS compounds in isolation. Instead, they are exposed to complex mixtures of various PFAS from multiple sources, including contaminated water, food, and consumer products. poltekkes-malang.ac.id This co-exposure to multiple chemicals complicates risk assessment, as the combined effects of the mixture may be greater than the effects of each individual compound. poltekkes-malang.ac.id

To address this, risk assessment frameworks are moving towards evaluating the cumulative risk of PFAS mixtures. itrcweb.orgrivm.nl Methodologies such as the Hazard Index (HI) approach and the Relative Potency Factor (RPF) approach are being employed. poltekkes-malang.ac.idnih.gov The HI approach sums the risk of individual substances, assuming additive effects. The RPF approach, on the other hand, compares the toxicity of different PFAS to a well-studied reference compound, like PFOA, to estimate the combined toxicity of a mixture. nih.gov However, the application of these models is still evolving, and there is ongoing debate within the scientific community about the most appropriate methods for assessing the health impacts of PFAS mixtures. itrcweb.org

Not all PFAS compounds exhibit the same level of toxicity. Significant variability in toxicological potency exists even among structurally similar compounds. meti.go.jpafit.edu Factors such as the length of the fluorinated carbon chain and the type of functional group attached to it can influence a compound's toxicity. afit.edu For instance, some studies suggest that shorter-chain PFAS may be more potent inducers of certain biological effects than their longer-chain predecessors. nih.gov

Furthermore, the way a substance is processed in the body (toxicokinetics) can greatly affect its potency. nih.gov A compound that is rapidly eliminated may have a lower internal dose and therefore lower toxicity compared to a compound that bioaccumulates, even if their external exposure levels are similar. nih.gov This highlights the importance of considering internal exposure metrics when comparing the toxicity of different PFAS. nih.govresearchgate.net The development of internal relative potency factors, which account for differences in toxicokinetics, is a step towards a more accurate risk assessment of PFAS mixtures. nih.gov

Development of Health-Based Guidelines and Environmental Standards

Specific health-based guidelines and environmental standards for this compound are not broadly established. Regulatory focus has historically centered on more well-known per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This compound belongs to a subgroup of PFAS known as polyfluoroalkyl phosphate esters (PAPs), which are recognized as emerging substitutes for legacy PFAS and can act as precursors to more stable perfluoroalkyl carboxylic acids (PFCAs) like PFOA. nih.govdiva-portal.org

The challenge in developing specific guidelines for this compound stems from several factors. The term can refer to different, related compounds, such as mono[2-(perfluorooctyl)ethyl] phosphate (8:2 monoPAP) and bis[2-(perfluorooctyl)ethyl] phosphate (8:2 diPAP). accustandard.comhealth.qld.gov.au Furthermore, there is a general lack of comprehensive toxicological data for many of the thousands of individual PFAS compounds, which hinders the establishment of safe exposure limits. industrialchemicals.gov.au

Regulatory bodies are beginning to address the issue of the broader class of PFAS. For instance, in April 2024, the U.S. Environmental Protection Agency (EPA) established legally enforceable Maximum Contaminant Levels (MCLs) for six specific PFAS in drinking water, though this list does not explicitly include perfluorooctyl phosphates. colorado.govepa.gov The EPA's approach for some PFAS involves using a Hazard Index to account for the combined effects of a mixture of these chemicals. epa.gov This group-based approach may be a future pathway for regulating compounds like this compound.

In Australia, an assessment of perfluoroalkyl phosphinic acids (PFPIAs) with a perfluorooctyl chain noted they can be metabolized to PFOA, which is of high concern to human health and the environment. industrialchemicals.gov.au This has led to recommendations to restrict industrial uses of PFPIAs with perfluorooctyl or longer-chain substituents to essential uses only. industrialchemicals.gov.au While distinct from phosphate esters, this indicates a growing regulatory awareness of perfluorooctyl-containing precursors.

In the European Union, a recommendation was made as early as 2010 to monitor for perfluorophosphate surfactants like 8:2 mono-PAPS and 8:2 di-PAPS in food to understand their prevalence. chiron.no More recently, the European Chemicals Agency (ECHA) initiated discussions in 2023 for a potential broad restriction on approximately 10,000 PFAS, which would likely include this compound, with a decision expected in 2025. mdpi.com

The table below summarizes selected health advisory levels and standards for some of the more well-studied PFAS, which are often the degradation products of precursor compounds like this compound.

Table 1: Selected Health-Based Guidelines for PFOA and PFOS in Drinking Water

Issuing Body Compound(s) Guideline Value (ng/L) Status
U.S. EPA (2024) PFOA 4.0 Maximum Contaminant Level (MCL)
U.S. EPA (2024) PFOS 4.0 Maximum Contaminant Level (MCL)
Health Canada (2018/2019) PFOA 200 Drinking Water Guideline
Health Canada (2018/2019) PFOS 600 Drinking Water Guideline

This table is for illustrative purposes to show the regulatory landscape for related PFAS compounds. Specific guidelines for this compound are generally not available.

Policy Implications and Management Strategies for this compound Contamination

The policy and management of this compound are intrinsically linked to the broader strategies for all PFAS. The fact that PAPs like this compound can degrade into more regulated and studied PFCAs has significant policy implications. nih.govdiva-portal.org It suggests that current regulatory measures focusing only on legacy compounds may be insufficient to protect human health and the environment from ongoing PFAS exposure. diva-portal.org

Policy Implications:

Precursor Regulation: The existence of precursor compounds like this compound highlights a gap in many regulatory frameworks. Policies are evolving to address this, with some jurisdictions considering restrictions on entire classes of PFAS or chemicals that can degrade into them. industrialchemicals.gov.aumdpi.com For example, under the Stockholm Convention, certain PFOA-related compounds are being considered for listing as persistent organic pollutants. industrialchemicals.gov.au

"Essential Use" Concept: For some applications where perfluorooctyl compounds are used, policymakers are considering an "essential use" approach. This would restrict their application to only those areas where they are critical for health, safety, or the functioning of society and where no viable alternatives exist. industrialchemicals.gov.au

Supply Chain Challenges: As regulations on PFAS become more widespread, a patchwork of rules across different states and countries creates significant challenges for supply chains and manufacturers who use these chemicals in their products. frontiersin.org

Need for Broader Monitoring: The presence of PAPs in various environmental media, including river water, tap water, and indoor dust, underscores the need for more comprehensive monitoring programs that test for a wider range of PFAS beyond just PFOS and PFOA. diva-portal.orgpfascentral.org Studies have shown that PAPs may not be effectively removed by conventional drinking water treatment processes. pfascentral.org

Management Strategies for Contamination:

Since specific remediation technologies for this compound are not distinguished from those for other PFAS, management strategies focus on the entire class of compounds. The primary goal is to either remove the contaminants from the environmental media or to destroy them completely. nih.gov

Containment and Disposal: One common approach for contaminated soil is excavation and secure landfilling. mdpi.com This strategy contains the contamination but does not destroy the "forever chemicals."

Adsorption Technologies: For water treatment, methods using granular activated carbon (GAC) and anion exchange (AIX) resins are widely accepted for removing PFAS. parliament.uk These technologies work by having the PFAS molecules stick to the surface of the media. However, the spent media then requires proper disposal, often through incineration.

Membrane Filtration: High-pressure membrane systems like reverse osmosis (RO) and nanofiltration (NF) have demonstrated excellent performance in separating PFAS from water. parliament.uk A significant challenge with this technology is the management of the resulting concentrate or "brine," which contains a high concentration of the removed PFAS and requires further treatment or disposal. parliament.uk

Destruction Technologies: The only permanent solution is the complete destruction of the PFAS molecule. nih.gov Thermal treatment, such as high-temperature incineration, is a currently used method for destroying PFAS in concentrated waste streams and spent filter media. nih.govacs.org Emerging destruction technologies are also under investigation, including electrochemical oxidation and pyrolysis. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound -
Perfluorooctanoic acid PFOA
Perfluorooctane sulfonic acid PFOS
Polyfluoroalkyl phosphate esters PAPs
Mono[2-(perfluorooctyl)ethyl] phosphate 8:2 monoPAP
Bis[2-(perfluorooctyl)ethyl] phosphate 8:2 diPAP
Perfluoroalkyl carboxylic acids PFCAs
Perfluoroalkyl phosphinic acids PFPIAs
Perfluorobutane sulfonic acid PFBS
Perfluorohexane sulfonate PFHxS
Perfluorononanoic acid PFNA
GenX Chemicals GenX

Research Gaps and Future Directions in Perfluorooctyl Phosphate Studies

Elucidation of Toxicological Profiles for Specific Perfluorooctyl Phosphate (B84403) Isomers and Metabolites

A significant research gap exists in the toxicological profiles of specific isomers and metabolites of perfluorooctyl phosphate. The majority of current toxicity data pertains to a limited number of legacy PFAS. nih.gov However, PFAS are often present in the environment as complex mixtures of various isomers and can be transformed into numerous metabolites. cswab.orgmdpi.com There is a pressing need to move beyond studying the parent compound and to investigate the unique toxicological properties of its various forms. Future research should focus on:

Isomer-Specific Toxicity: Investigating whether different structural isomers of this compound exhibit varying degrees of toxicity.

Metabolite Identification and Toxicity: Identifying the metabolites formed from this compound in biological systems and assessing their toxicological profiles. Studies on other PFAS have shown that precursors can sometimes be more toxic than the final degradation products. mdpi.com

Mixture Effects: Evaluating the toxicological effects of this compound in combination with other PFAS, as human and environmental exposures typically involve complex mixtures. mdpi.com

Long-Term Epidemiological Studies on Low-Level, Chronic Exposures

Epidemiological studies have established associations between exposure to certain legacy PFAS and a range of adverse health outcomes, including altered immune and thyroid function, liver disease, and certain cancers. nih.govscirp.org However, there is a scarcity of long-term epidemiological data specifically focused on low-level, chronic exposure to this compound. This is a critical knowledge gap, as real-world human exposure often occurs at low concentrations over extended periods. Future research priorities in this area include:

Cohort Studies: Establishing and monitoring large-scale human cohorts with well-characterized exposures to this compound to assess the incidence of chronic diseases over time.

Biomonitoring: Developing and implementing sensitive biomonitoring methods to accurately measure internal exposure levels of this compound and its metabolites in the general population and in highly exposed groups.

Vulnerable Populations: Focusing on the health effects in vulnerable populations, such as pregnant women, infants, and children, who may be more susceptible to the effects of PFAS exposure. youtube.com

Comprehensive Mechanistic Investigations into Adverse Outcome Pathways

Adverse Outcome Pathways (AOPs) provide a framework for understanding the mechanistic links between a molecular initiating event and an adverse outcome at the individual or population level. nih.govchinacdc.cn While AOPs are being developed for some PFAS, particularly in relation to neurotoxicity and metabolic outcomes, specific mechanistic data for this compound is largely absent. nih.govepa.gov Future research should aim to:

Identify Molecular Initiating Events: Determining the specific molecular targets and initiating events through which this compound exerts its toxic effects.

Elucidate Key Events: Mapping the sequence of key cellular and physiological events that follow the initial molecular interaction, leading to adverse health outcomes.

Develop AOP Networks: Constructing AOP networks to understand the complex interactions and potential for multiple adverse outcomes resulting from exposure to this compound and other organophosphate compounds. nih.gov

Development of Standardized and High-Throughput Analytical Methodologies

The vast number of PFAS compounds, including emerging substances like this compound, presents significant analytical challenges. arome-science.combattelle.org The lack of certified reference materials and the presence of complex environmental matrices hinder accurate quantification. battelle.orghepure.com Future efforts should be directed towards:

Standardization of Methods: Developing and validating standardized analytical methods for the detection and quantification of this compound and its isomers in various environmental and biological matrices.

High-Throughput Screening: Creating rapid and cost-effective high-throughput screening methods to analyze a large number of samples, which is essential for large-scale environmental monitoring and epidemiological studies. technologynetworks.com

Non-Targeted Analysis: Employing advanced techniques like high-resolution mass spectrometry for non-targeted analysis to identify previously unknown isomers and transformation products of this compound. diva-portal.orgdiva-portal.org

Innovative and Cost-Effective Remediation Technologies for Environmental Abatement

The persistence and mobility of PFAS, including this compound, make their removal from the environment a significant challenge. cswab.org While technologies like granular activated carbon and ion exchange are used, they primarily transfer the contaminants from one medium to another. nih.govresearchgate.net There is a critical need for destructive and cost-effective remediation technologies. Future research should focus on:

Advanced Oxidation and Reduction Processes: Investigating and optimizing advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) for the complete destruction of this compound. frontiersin.org

Electrochemical and Sonochemical Methods: Exploring the efficacy of electrochemical oxidation and sonolysis for the degradation of organophosphate PFAS. nih.govresearchgate.net

Bioremediation and Phytoremediation: Investigating the potential of microbial and plant-based technologies for the remediation of sites contaminated with this compound, which could offer more sustainable and cost-effective solutions. researchgate.net

Treatment Trains: Developing integrated treatment train systems that combine different technologies to achieve efficient and comprehensive removal and destruction of a wide range of PFAS, including this compound. frontiersin.org

Remediation TechnologyPrinciplePotential for this compound
Granular Activated Carbon (GAC) Adsorption of PFAS molecules onto the surface of activated carbon. nih.govEffective for removal from water, but does not destroy the compound and requires disposal of spent carbon.
Ion Exchange Resins Exchange of PFAS ions with ions on a resin material. researchgate.netCan be highly effective for removal from water, but regeneration or disposal of the resin is a challenge.
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals to break down PFAS molecules. frontiersin.orgShows promise for complete destruction, but optimization is needed for efficiency and cost-effectiveness.
Electrochemical Oxidation Use of an electric field to degrade PFAS at the anode surface. nih.govA promising destructive technology, but challenges with electrode materials and by-product formation need to be addressed.
Sonolysis Use of high-frequency ultrasound to create cavitation bubbles that degrade PFAS. researchgate.netA potential destructive method, but energy requirements and scalability are key considerations.
Bioremediation Use of microorganisms to break down PFAS compounds. researchgate.netA potentially sustainable approach, but the recalcitrance of the C-F bond makes it challenging.

Advanced Environmental Modeling for Predicting Fate, Transport, and Bioaccumulation

Predicting the environmental behavior of this compound is complicated by its unique physicochemical properties, including its potential to be both hydrophobic and oleophobic. cswab.org Existing models for other persistent organic pollutants may not be directly applicable. ascelibrary.org Key areas for future research in environmental modeling include:

Parameterization: Accurately determining the physicochemical properties of this compound, such as its partitioning coefficients, which are essential inputs for fate and transport models. researchgate.net

Precursor Transformation: Incorporating the transformation of precursor compounds into this compound and the subsequent degradation of this compound into other products in environmental models. nih.govdiva-portal.org

Bioaccumulation Models: Developing and validating mechanistic bioaccumulation models that can accurately predict the uptake and accumulation of this compound in different organisms and food webs. acs.org

Machine Learning: Utilizing machine learning and artificial intelligence to develop predictive models for the fate, transport, and bioaccumulation of this compound, especially when experimental data is limited. bohrium.com

Integrated Multi-Disciplinary Approaches for Holistic Risk Assessment and Management

The complexity of PFAS contamination necessitates a shift away from a chemical-by-chemical risk assessment approach towards a more holistic and integrated framework. marineinfo.org For this compound, this means considering it as part of the broader class of PFAS and adopting a multi-disciplinary approach to risk assessment and management. canada.ca Future directions should include:

Cumulative Risk Assessment: Developing methodologies for assessing the cumulative risk from exposure to multiple PFAS, including this compound, to better reflect real-world exposure scenarios.

Grouping Strategies: Utilizing grouping strategies based on chemical structure, toxicological properties, and environmental behavior to facilitate risk assessment and management of the large number of PFAS compounds. marineinfo.org

Stakeholder Engagement: Fostering collaboration between scientists, regulators, industry, and the public to develop effective and equitable risk management strategies.

Life Cycle Assessment: Conducting life cycle assessments to understand the environmental footprint of this compound from its production to its disposal and to identify opportunities for intervention to reduce its release and impact. frontiersin.org

By addressing these research gaps, the scientific community can build a more complete picture of the risks posed by this compound, paving the way for informed regulatory decisions and effective strategies to protect human health and the environment.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting perfluorooctyl phosphate in environmental and biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate PFAS from complex matrices .

  • Instrumentation : Use high-resolution mass spectrometers (HRMS) to differentiate this compound from co-eluting isomers or degradation products .

  • Quality Control : Include isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

    MatrixMethodLOD (ng/L)Key Reference
    WaterLC-MS/MS0.5
    SerumHRMS0.2

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Peroxide Checks : Regularly inspect containers for crystal formation (indicative of peroxide accumulation) using a flashlight, especially for amber bottles .
  • Inhibitor Maintenance : Ensure inhibitors like BHT are present in stored solvents to prevent degradation .
  • Collaborative Work : Avoid high-risk procedures (e.g., distillation) when working alone. Implement a buddy system for hazardous steps .

Q. How does this compound persist in environmental systems, and what are its primary degradation pathways?

  • Methodological Answer :

  • Environmental Persistence : Use soil/water microcosm studies to monitor half-life under varying pH and UV exposure. PFAS degradation is minimal under ambient conditions due to strong C-F bonds .
  • Advanced Oxidation : Evaluate ozonation or photocatalysis for breakdown efficiency. Measure intermediates like shorter-chain PFAS using LC-HRMS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across studies?

  • Methodological Answer :

  • Data Harmonization : Standardize calibration curves using certified reference materials (CRMs) from agencies like NIST .
  • Interlaboratory Comparisons : Participate in proficiency testing programs to identify methodological biases (e.g., extraction efficiency differences) .
  • Contamination Mitigation : Use PFAS-free consumables (e.g., polytetrafluoroethylene (PTFE)-free filters) to avoid false positives .

Q. What experimental designs are critical for assessing the long-term stability of this compound in environmental matrices?

  • Methodological Answer :

  • Accelerated Aging Studies : Simulate decades of environmental exposure using elevated temperatures (e.g., 40°C) and monitor degradation via HRMS .

  • Matrix-Specific Protocols : For sediments, employ sequential extraction (water, acid, organic) to assess binding strength and bioavailability .

    ParameterRecommended ApproachOutcome Metric
    Temperature40°C incubation for 90 days% Parent compound remaining
    UV Exposure254 nm light sourceFormation of shorter-chain PFAS

Q. How can researchers differentiate this compound isomers and address data quality limitations?

  • Methodological Answer :

  • Isomer-Specific Analysis : Utilize ion mobility spectrometry (IMS) coupled with LC-MS/MS to separate branched vs. linear isomers .
  • Semi-Quantitative Reporting : For analytes lacking certified standards, report concentrations as "estimated" with clear uncertainty ranges .

Key Methodological Challenges and Solutions

  • Challenge : Co-elution of this compound with polyfluoroalkyl phosphate diesters (DiPAPs) in LC-MS/MS.
    • Solution : Optimize chromatographic gradients and employ MS/MS transitions with unique fragment ions .
  • Challenge : Low recovery rates in biological matrices (e.g., blood).
    • Solution : Use enzymatic digestion (e.g., proteinase K) to release protein-bound PFAS before extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.